Technical Documentation Center

methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
  • CAS: 952182-99-9

Core Science & Biosynthesis

Foundational

The Chemical and Mechanistic Profile of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Executive Summary For researchers and drug development professionals seeking the exact chemical identifier, the CAS registry number for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is 952182-99-9 [1]. This co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals seeking the exact chemical identifier, the CAS registry number for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is 952182-99-9 [1]. This compound, also formally indexed as methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylate, represents a highly versatile biaryl building block in modern medicinal chemistry.

This whitepaper provides an in-depth technical analysis of CAS 952182-99-9, detailing its physicochemical properties, the causality behind its synthetic methodologies, and its strategic utility in fragment-based drug discovery (FBDD) and antimicrobial research.

Chemical Identity & Physicochemical Profiling

The molecular architecture of CAS 952182-99-9 consists of a 1,5-benzodioxepin ring system covalently linked to a methyl benzoate moiety via a C-C biaryl bond. This structural combination is highly valued because the seven-membered dioxepin ring introduces unique conformational flexibility and hydrogen-bond acceptor capabilities, while the ester group provides a synthetic handle for downstream derivatization.

Table 1: Physicochemical and Structural Data [1, 2]
PropertyValue/Description
Chemical Name Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
CAS Registry Number 952182-99-9
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Structural Class Biaryl ester / Benzodioxepine
Key Derivatives Carboxylic Acid (CAS: 952183-13-0); Carbohydrazide (CAS: 952183-14-1)
Primary Utility Pharmacophore building block, Cross-coupling intermediate

The Strategic Role of the Benzodioxepin Scaffold in Drug Discovery

In rational drug design, the 3,4-dihydro-2H-1,5-benzodioxepin scaffold acts as a privileged structure. Its inclusion in a molecular framework serves several mechanistic purposes:

  • Conformational Modulation: Unlike rigid planar aromatic rings, the non-planar seven-membered heterocycle can adopt multiple puckered conformations. This allows the molecule to navigate complex enzymatic binding pockets, such as those found in Mycobacterium tuberculosis dihydrofolate reductase (MtDHFR) [4].

  • Lipophilicity Tuning: The two oxygen heteroatoms reduce the overall lipophilicity (LogP) compared to purely carbocyclic analogs (like benzocycloheptene), thereby improving aqueous solubility and pharmacokinetic bioavailability.

  • Target Engagement: The oxygen atoms act as localized electron-rich centers, facilitating critical hydrogen-bonding interactions with target amino acid residues in bacterial and parasitic enzymes [3].

Experimental Methodologies: Synthesis and Validation

The construction and subsequent derivatization of CAS 952182-99-9 rely on robust, self-validating catalytic systems. Below are the field-proven protocols for synthesizing the ester and converting it into its active carboxylic acid form.

Protocol 1: Synthesis via Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This protocol establishes the biaryl linkage between the benzodioxepin core and the benzoate moiety.

  • Preparation of Reagents: In an oven-dried Schlenk flask under an argon atmosphere, combine 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv).

    • Causality: A 20% molar excess of the boronic acid is utilized to compensate for potential protodeboronation, a common side reaction where the boronic acid degrades into the corresponding arene before transmetalation can occur.

  • Catalyst and Base Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and anhydrous potassium carbonate (K₂CO₃, 3.0 equiv).

    • Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, which drastically accelerates the final reductive elimination step of the catalytic cycle. K₂CO₃ is essential to activate the boronic acid by forming an electron-rich, nucleophilic boronate complex.

  • Solvent System: Introduce a degassed mixture of 1,4-dioxane and water (4:1 v/v).

    • Causality: The biphasic nature of the reaction requires a miscible solvent system. Dioxane effectively solubilizes the organic precursors, while water is critical for dissolving the inorganic base and facilitating the transmetalation step.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexanes/EtOAc (4:1) eluent.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography to yield pure CAS 952182-99-9.

Protocol 2: Saponification to the Active Carboxylic Acid (CAS 952183-13-0)

For biological screening, the methyl ester is often a prodrug or synthetic intermediate that must be hydrolyzed to the free carboxylic acid.

  • Solubilization: Dissolve CAS 952182-99-9 in a THF/MeOH/H₂O (2:1:1) solvent mixture.

    • Causality: This specific ternary solvent system ensures that the lipophilic ester remains completely dissolved (via THF/MeOH) while providing the necessary aqueous environment for the nucleophilic acyl substitution.

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 equiv) and stir at room temperature for 4 hours.

    • Causality: LiOH is selected over NaOH or KOH due to its milder basicity and superior solubility in organic-heavy solvent mixtures, preventing unwanted side reactions or ring-opening of the dioxepin moiety.

  • Isolation: Evaporate the organic solvents under reduced pressure. Dilute the remaining aqueous layer with distilled water and acidify to pH 2-3 using 1M HCl.

    • Causality: Protonating the intermediate lithium carboxylate salt forces the precipitation of the highly pure, water-insoluble free carboxylic acid (CAS 952183-13-0). Filter, wash with cold water, and dry under high vacuum.

Downstream Applications and Target Pathways

Once synthesized, methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate serves as a critical junction in drug discovery pipelines. By converting the ester into amides, hydrazides, or free acids, researchers have successfully targeted bacterial fatty acid biosynthesis (FabH inhibitors) [3] and malarial replication pathways.

The logical relationship between the synthesis of CAS 952182-99-9 and its downstream pharmaceutical applications is visualized below.

G A 7-Bromo-1,5-benzodioxepine C Pd-Catalyzed Suzuki Coupling (Cross-Coupling) A->C B 4-Methoxycarbonylphenylboronic acid B->C D Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate CAS: 952182-99-9 C->D C-C Bond Formation E Saponification (LiOH/H2O) D->E G Hydrazinolysis (NH2NH2) D->G F Carboxylic Acid CAS: 952183-13-0 E->F I Drug Discovery: Antimicrobial & Antimalarial F->I H Carbohydrazide CAS: 952183-14-1 G->H H->I

Workflow of Benzodioxepin-based drug discovery and synthesis.

References

  • NextSDS. "methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylate - Chemical Substance Information". NextSDS Database. URL:[Link]

  • Yan, et al. "Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives". Acta Chimica Slovenica, ResearchGate (2024). URL: [Link]

  • Dias, et al. "Using a fragment-based approach to identify novel chemical scaffolds targeting the dihydrofolate reductase (DHFR) from Mycobacteria". bioRxiv (2020). URL: [Link]

Exploratory

physical and chemical properties of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Abstract: Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis and Physicochemical Characterization of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Abstract: Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a novel molecular entity incorporating the structurally significant 1,5-benzodioxepin scaffold linked to a methyl benzoate moiety. As a compound of interest for researchers in medicinal chemistry and materials science, a comprehensive understanding of its physical and chemical properties is paramount. Due to the absence of extensive published data on this specific molecule, this guide provides a predictive and methodological framework for its synthesis, purification, and characterization. We will detail the theoretical basis and practical protocols for elucidating its structure and defining its key physicochemical parameters, thereby equipping researchers with the necessary tools to investigate this compound.

Molecular Identity and Structural Framework

The first step in characterizing any compound is to define its fundamental molecular identity. The structure combines a bicyclic ether system with an aromatic ester, suggesting a molecule with moderate polarity and potential for various intermolecular interactions.

  • IUPAC Name: methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

  • Molecular Formula: C₁₇H₁₆O₄

  • Molecular Weight: 284.31 g/mol

Below is the two-dimensional representation of the molecular structure.

Caption: 2D Structure of the target molecule.

Proposed Synthesis and Purification Workflow

As a novel compound, a robust synthetic strategy is required. A highly efficient and modular approach is the Suzuki-Miyaura cross-coupling reaction. This method is favored in pharmaceutical development for its mild reaction conditions and tolerance of a wide range of functional groups.

The proposed workflow involves coupling a boronic acid or ester derivative of one aromatic ring with a halide on the other.

SynthesisWorkflow cluster_reactants Starting Materials cluster_process Process cluster_output Result ReactantA 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin Coupling Suzuki Coupling (Pd Catalyst, Base, Solvent) ReactantA->Coupling ReactantB Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate ReactantB->Coupling Workup Aqueous Workup (e.g., Extraction with EtOAc) Coupling->Workup Purification Column Chromatography (Silica Gel) Workup->Purification Product Target Molecule Purification->Product Analysis Characterization (NMR, MS, MP) Product->Analysis

Caption: Proposed Suzuki coupling synthesis workflow.

Experimental Protocol: Synthesis
  • Reaction Setup: To an oven-dried flask, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (1.0 eq), methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

  • Reaction: Heat the mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).[1]

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to yield the pure product.

Physicochemical Properties and Their Determination

The following section outlines the key physical and chemical properties and provides standardized protocols for their experimental determination.

Physical Properties

This table summarizes the predicted and key physical properties to be determined.

PropertyPredicted/Expected ValueExperimental MethodJustification & Relevance
Physical State White to off-white crystalline solidVisual InspectionBasic identification and handling information.
Melting Point 130 - 160 °C (estimated range)Capillary Method (Mel-Temp)A sharp melting point range (0.5-1.0°C) is a primary indicator of high purity.[2][3]
Solubility Insoluble in water; Soluble in polar organic solvents (e.g., DMSO, CH₂Cl₂, EtOAc)Qualitative Solubility TestingCritical for selecting solvents for reactions, purification, and formulation. Governed by the "like dissolves like" principle.[4]
logP 3.5 - 4.5 (estimated)Calculated (e.g., XLogP3) / HPLCIndicates lipophilicity, a key parameter in drug development for predicting membrane permeability and absorption.
Protocol: Melting Point Determination

The capillary method is a standard technique for accurate melting point determination.[5]

MeltingPoint start Start prep Prepare Sample: - Finely powder the crystalline solid. - Pack into a capillary tube (2-3 mm height). start->prep setup Place sample in melting point apparatus (e.g., Mel-Temp). prep->setup heat_fast Rapid Heating: Heat at a medium rate to find an approximate melting range. setup->heat_fast heat_slow Slow Heating: - Heat rapidly to 20°C below the approximate M.P. - Reduce heating rate to 1-2°C per minute. setup->heat_slow If approx. M.P. is known cool Allow apparatus to cool. heat_fast->cool prep_new Prepare a fresh sample. cool->prep_new prep_new->setup observe Observe and Record: - T1: Temperature at which the first droplet appears. - T2: Temperature at which the last solid melts. heat_slow->observe result Report Melting Point Range (T1 - T2) observe->result end End result->end

Caption: Workflow for accurate melting point determination.

  • Sample Preparation: A small amount of the dry, crystalline compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[6]

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.[6]

  • Determination:

    • For an unknown compound, a rapid determination (10-20 °C/min) is performed to find an approximate melting range.

    • A second, more precise measurement is then conducted with a fresh sample. The apparatus is heated rapidly to about 20 °C below the approximate melting point, after which the heating rate is slowed to 1-2 °C per minute to ensure thermal equilibrium.[3][6]

  • Recording: The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes liquid (clear point) are recorded as the melting range.

Protocol: Qualitative Solubility Determination
  • Setup: Add approximately 20-30 mg of the compound to a test tube.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., water, ethanol, hexane, 5% aq. HCl, 5% aq. NaOH).

  • Mixing: Stir or vortex the mixture for 60 seconds.[4]

  • Observation: Observe if the solid dissolves completely. If it does, the compound is classified as "soluble." If it remains suspended or settles, it is "insoluble."[7]

  • Rationale: The presence of polar ether and ester functional groups suggests solubility in moderately polar to polar organic solvents, while the large nonpolar aromatic structure predicts insolubility in water. Solubility in aqueous acid or base would indicate the presence of basic or acidic functional groups, respectively, which are absent in this molecule.

Spectroscopic and Spectrometric Characterization

Structural elucidation relies on a combination of spectroscopic techniques. Each provides a unique piece of the structural puzzle.[8][9]

TechniquePurposePredicted Key Features
¹H NMR Determines the number and type of hydrogen atoms.- Aromatic protons (δ 7.0-8.5 ppm) with distinct splitting patterns for the two different rings.- Methylene protons of the dioxepin ring (δ ~4.0-4.5 ppm, triplets).- Methyl ester protons (δ ~3.9 ppm, singlet).
¹³C NMR Determines the number and type of carbon atoms.- Carbonyl carbon of the ester (δ ~165-170 ppm).- Aromatic carbons (δ ~110-160 ppm).- Methylene carbons of the dioxepin ring (δ ~65-75 ppm).- Methyl ester carbon (δ ~52 ppm).
Mass Spec. (MS) Determines molecular weight and fragmentation pattern.- Molecular Ion Peak (M⁺) at m/z = 284.31.
Infrared (IR) Identifies key functional groups.- Strong C=O stretch (ester) at ~1720 cm⁻¹.- C-O stretches (ether and ester) at ~1250-1050 cm⁻¹.- Aromatic C=C stretches at ~1600-1450 cm⁻¹.- sp² and sp³ C-H stretches above and below 3000 cm⁻¹, respectively.
Rationale for Spectroscopic Analysis
  • NMR Spectroscopy: Nuclear Magnetic Resonance is the most powerful tool for elucidating the precise connectivity of a molecule.[10][11] Chemical shifts provide information about the electronic environment of nuclei, while spin-spin coupling reveals connectivity between neighboring atoms.[12] Advanced 2D NMR techniques like COSY, HSQC, and HMBC can be used to definitively assign every proton and carbon signal, confirming the link between the benzodioxepin and benzoate moieties.[12][13]

  • Mass Spectrometry: This technique provides the exact molecular weight, which is a critical piece of data for confirming the molecular formula. High-resolution mass spectrometry (HRMS) can provide a mass so accurate that it confirms the elemental composition.

  • Infrared Spectroscopy: IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups, particularly the prominent carbonyl (C=O) group of the ester, validating the success of the synthesis.

Chemical Reactivity and Stability

  • Stability: The 2,3-dihydro-1,4-benzodioxine ring system is noted for its high chemical and thermal stability, a property that is likely shared by the isomeric 1,5-benzodioxepin system.[14] This stability allows for a range of chemical modifications on other parts of the molecule without degrading the core. The ester functional group is the most probable site of reactivity.

  • Reactivity Profile:

    • Hydrolysis: The methyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid.

    • Electrophilic Aromatic Substitution: The benzodioxepin ring is activated towards electrophilic substitution due to the electron-donating nature of the ether oxygens.[14] Reactions such as nitration or halogenation would likely occur on this ring.

References

  • (PDF) Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives - ResearchGate. Available from: [Link]

  • Methyl benzodioxepinone | C10H10O3 | CID 120101 - PubChem. Available from: [Link]

  • 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid - NextSDS. Available from: [Link]

  • Showing Compound Methyl benzoate (FDB012198) - FooDB. Available from: [Link]

  • 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-, 207228-93-1. Available from: [Link]

  • Methyl 3,4-dihydro-2H-benzo-1,5-dioxepin-6-carboxylate | SIELC Technologies. Available from: [Link]

  • Solubility of Organic Compounds - Chemistry. Available from: [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination - Chemistry LibreTexts. Available from: [Link]

  • NMR Techniques in Organic Chemistry: a quick guide. Available from: [Link]

  • Analytical Methods Used for the Detection and Quantification of Benzodiazepines - PMC. Available from: [Link]

  • Melting point determination. Available from: [Link]

  • 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. Available from: [Link]

  • New Trends in the Methodologies of Determination of Benzodiazepine Residues in Biological Samples - MDPI. Available from: [Link]

  • Solubility Testing of Organic Compounds | PDF - Scribd. Available from: [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds - jchps. Available from: [Link]

  • experiment (1) determination of melting points. Available from: [Link]

  • Compound solubility measurements for early drug discovery | Computational Chemistry. Available from: [Link]

  • 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(piperidin-1-yl)methanone - PubChem. Available from: [Link]

  • Synthesis, spectral studies and biological activity of 3H-1, 5-benzodiazepine derivatives - Semantic Scholar. Available from: [Link]

  • An Overview on Total Analytical Methods for the Detection of 1,4-Benzodiazepines - Walsh Medical Media. Available from: [Link]

  • Methyl 3-methoxy-4-nitrobenzoate - the NIST WebBook. Available from: [Link]

  • 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl - LookChem. Available from: [Link]

  • The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. Available from: [Link]

  • 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Available from: [Link]

  • (PDF) Methyl 2-hydroxy-4-iodobenzoate - ResearchGate. Available from: [Link]

  • Detection of 1,4-Benzodiazepine by Using Different Analytical Methods - Research and Reviews. Available from: [Link]

  • Melting Point Determination - thinkSRS.com. Available from: [Link]

  • Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency - PubMed. Available from: [Link]

  • Showing NP-Card for methyl 4-hydroxy-3,5-bis(3-methylbut-2-en-1-yl)benzoate (NP0142834). Available from: [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

  • A framework for automated structure elucidation from routine NMR spectra - Kanan Lab - Stanford University. Available from: [Link]

  • How to determine the solubility of organic compounds - Quora. Available from: [Link]

  • 28940-11-6 | Product Name : 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one | Pharmaffiliates. Available from: [Link]

  • Melting Point Determination of Organic Compounds: Chemistry Guide - Vedantu. Available from: [Link]

  • METHYL BENZOATE - precisionFDA. Available from: [Link]

Sources

Foundational

molecular weight and exact mass of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

In the landscape of pharmaceutical research and development, the precise characterization of chemical entities is paramount. This guide provides a comprehensive examination of two fundamental molecular properties—molecular weight and exact mass—as they pertain to the compound methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate . We will delve into the theoretical underpinnings of these concepts, their calculation, and the gold-standard analytical techniques used for their empirical determination. This document is intended to serve as a practical resource for scientists engaged in the synthesis, analysis, and regulatory submission of novel chemical compounds.

Introduction: The Significance of Molecular Mass in Drug Discovery

The journey of a drug from a laboratory concept to a clinical reality is paved with meticulous data. Among the most critical data points are the molecular weight and exact mass of the active pharmaceutical ingredient (API). These values are not mere numbers; they are foundational to a compound's identity and purity.

  • Molecular Weight (MW) , or relative molecular mass, is the sum of the average atomic masses of the constituent atoms in a molecule.[1] It is a weighted average based on the natural abundance of isotopes for each element. This value is crucial for stoichiometric calculations in chemical synthesis and for preparing solutions of known molarity.

  • Exact Mass , on the other hand, is the mass of a molecule calculated using the masses of the most abundant isotope of each element.[1] This value is of particular importance in high-resolution mass spectrometry, a technique that can distinguish between molecules with the same nominal mass but different elemental compositions.[2]

For methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, a compound of interest in medicinal chemistry, a thorough understanding of these properties is essential for its unambiguous identification and characterization.

Structural Elucidation and Molecular Formula

The first step in determining the molecular weight and exact mass of a compound is to ascertain its correct molecular formula. The structure of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is given below:

Figure 1. Chemical Structure of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate.

From this structure, the molecular formula is determined to be C₁₇H₁₆O₄ .[3] This formula is the basis for all subsequent calculations.

Calculation of Molecular Weight and Exact Mass

With the molecular formula established, we can proceed to calculate the molecular weight and exact mass.

Molecular Weight Calculation

The molecular weight is calculated by summing the average atomic masses of all atoms in the molecule. The average atomic masses are obtained from the periodic table.

  • Carbon (C): 17 atoms × 12.011 u = 204.187 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Oxygen (O): 4 atoms × 15.999 u = 63.996 u

Molecular Weight (MW) = 204.187 + 16.128 + 63.996 = 284.311 g/mol

Exact Mass Calculation

The exact mass is calculated using the mass of the most abundant isotope for each element.

  • Carbon (¹²C): 17 atoms × 12.000000 u = 204.000000 u

  • Hydrogen (¹H): 16 atoms × 1.007825 u = 16.125200 u

  • Oxygen (¹⁶O): 4 atoms × 15.994915 u = 63.979660 u

Exact Mass = 204.000000 + 16.125200 + 63.979660 = 284.104860 u

Summary of Calculated Values
ParameterValueUnits
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.311 g/mol
Exact Mass284.104860u (Da)

Table 1. Calculated Molecular Properties of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate.

Experimental Determination: The Role of Mass Spectrometry

While theoretical calculations provide essential reference points, the empirical determination of molecular mass is a cornerstone of analytical chemistry. Mass spectrometry (MS) is the definitive technique for this purpose.[4][5]

The Principle of Mass Spectrometry

A mass spectrometer measures the mass-to-charge ratio (m/z) of ions.[6][7] The process involves three fundamental steps:

  • Ionization: The sample molecules are converted into gaseous ions. Common ionization techniques for drug-like molecules include Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[5]

  • Mass Analysis: The ions are separated based on their m/z ratio in a mass analyzer (e.g., Time-of-Flight (TOF), Quadrupole, or Orbitrap).

  • Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Mass_Spectrometry_Workflow cluster_0 Mass Spectrometer cluster_1 Output Sample Sample Introduction IonSource Ionization Source (e.g., ESI, MALDI) Sample->IonSource Vaporization MassAnalyzer Mass Analyzer (e.g., TOF, Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detector MassAnalyzer->Detector Ion Separation (by m/z) DataSystem Data System Detector->DataSystem Signal Processing MassSpectrum Mass Spectrum (Plot of Intensity vs. m/z) DataSystem->MassSpectrum

Diagram 1. A simplified workflow of a mass spectrometry experiment.

High-Resolution Mass Spectrometry (HRMS)

For the accurate determination of a compound's elemental composition, high-resolution mass spectrometry (HRMS) is indispensable.[1] HRMS instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, can measure m/z values with exceptional accuracy (typically < 5 ppm). This level of precision allows for the differentiation between isobaric compounds (molecules with the same nominal mass but different elemental compositions).

The experimentally determined exact mass from an HRMS analysis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate should closely match the calculated exact mass of 284.104860 u.

Practical Applications in Drug Development

The accurate determination of molecular weight and exact mass is not merely an academic exercise; it has profound implications throughout the drug development pipeline:

  • Compound Registration: A unique molecular formula and mass are fundamental identifiers for a new chemical entity.

  • Purity Assessment: Mass spectrometry can detect impurities, even those with very similar structures to the API.

  • Metabolite Identification: In drug metabolism studies, HRMS is used to identify the elemental composition of unknown metabolites.

  • Regulatory Submissions: Regulatory agencies such as the FDA and EMA require precise mass spectral data as part of the characterization of a new drug substance.

Conclusion

The are foundational parameters that underpin its chemical identity. This guide has outlined the theoretical basis for these values, their calculation from the molecular formula C₁₇H₁₆O₄, and the instrumental methods for their empirical verification. For researchers in the pharmaceutical sciences, a robust understanding and application of these principles are essential for advancing new chemical entities from the laboratory to the clinic.

References

  • MtoZ Biolabs. (n.d.). Mass Spectrometry for Molecular Weight: Common Methods and Applications. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). How to Determine Molecular Weight? Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 6). 6.5: Molecular Weight, Molecular Formula and Degrees of Unsaturation. Retrieved from [Link]

  • ACD/Labs. (2023, February 9). A Beginner's Guide to Mass Spectrometry. Retrieved from [Link]

  • Scripps Research. (n.d.). What is Mass Spectrometry. Retrieved from [Link]

Sources

Exploratory

biological activity of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in vitro

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Abstract This technical guide provides a comprehensive framework for the in vitro evaluation of...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of the biological activity of the novel compound, methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate. While direct experimental data for this specific molecule is not yet available, this document synthesizes current knowledge on structurally related heterocyclic compounds, such as 1,5-benzodiazepines and 1,5-benzothiazepines, to propose a robust investigational strategy. We hypothesize that the 1,5-benzodioxepin scaffold may confer significant anticancer and antimicrobial properties. This guide details the experimental designs, step-by-step protocols, and data interpretation frameworks necessary to thoroughly characterize the bioactivity of this compound and to elucidate its potential mechanisms of action.

Introduction: The Promise of the 1,5-Benzodioxepin Scaffold

Heterocyclic compounds form the backbone of a vast array of pharmacologically active molecules.[1] Within this diverse class, seven-membered rings fused to a benzene ring, such as 1,5-benzodiazepines and 1,5-benzothiazepines, have garnered significant attention for their broad spectrum of biological activities, including anticancer and antimicrobial effects.[2][3][4][5][6][7] The compound of interest, methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, features a 1,5-benzodioxepin core, a scaffold that, while less explored, holds considerable therapeutic potential due to its structural similarity to these well-documented bioactive heterocycles.

This guide serves as a proactive roadmap for researchers and drug development professionals to systematically investigate the in vitro biological profile of this novel benzodioxepin derivative. By leveraging established methodologies for analogous compounds, we can efficiently and rigorously assess its potential as a lead compound for further development.

Hypothesized Biological Activities

Based on the established bioactivities of related 1,5-benzofused heterocyclic systems, we propose that methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is likely to exhibit:

  • Anticancer Activity: Many 1,5-benzodiazepine and 1,5-benzothiazepine derivatives have demonstrated potent cytotoxicity against various cancer cell lines.[4][7] The proposed mechanism often involves the induction of apoptosis and cell cycle arrest.

  • Antimicrobial Activity: Several 1,5-benzodiazepine and 1,5-benzothiazepine derivatives have shown significant activity against a range of pathogenic bacteria and fungi.[2][3][5][6]

A Proposed In Vitro Evaluation Workflow

To systematically investigate the hypothesized biological activities, the following experimental workflow is recommended. This workflow is designed to first screen for general activity and then to dissect the underlying mechanisms of action for any observed effects.

In_Vitro_Evaluation_Workflow cluster_0 Primary Screening cluster_1 Secondary & Mechanistic Assays (If Primary Screen is Positive) Compound_Synthesis Synthesis & Purification of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Cytotoxicity_Screen Broad-Spectrum Cytotoxicity Screening (e.g., MTT Assay on Cancer & Normal Cell Lines) Compound_Synthesis->Cytotoxicity_Screen Test Compound Antimicrobial_Screen Initial Antimicrobial Screening (e.g., Disk Diffusion or Broth Microdilution) Compound_Synthesis->Antimicrobial_Screen Test Compound Dose_Response Dose-Response & IC50/MIC Determination Cytotoxicity_Screen->Dose_Response Active in Cancer Cells Antimicrobial_Screen->Dose_Response Active against Microbes Apoptosis_Assay Apoptosis vs. Necrosis Assays (e.g., Annexin V/PI Staining) Dose_Response->Apoptosis_Assay Anticancer Activity Confirmed Cell_Cycle_Analysis Cell Cycle Analysis (e.g., Propidium Iodide Staining) Apoptosis_Assay->Cell_Cycle_Analysis Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) Cell_Cycle_Analysis->Mechanism_of_Action

Caption: Proposed workflow for in vitro evaluation.

Detailed Experimental Protocols

Assessment of In Vitro Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HepG2, A549) and a non-cancerous control cell line (e.g., fibroblasts) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in culture medium. Add the diluted compound to the cells and incubate for 24, 48, and 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value.

Principle: Annexin V has a high affinity for phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane in apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late-stage apoptotic cells.

Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the stained cells by flow cytometry.

Assessment of In Vitro Antimicrobial Activity

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

  • Compound Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized microbial inoculum to each well.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Potential Mechanism of Action and Signaling Pathways

Based on the literature for structurally similar compounds, methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate could exert its anticancer effects through the modulation of key signaling pathways involved in cell survival and proliferation.

Potential_Anticancer_Signaling_Pathway cluster_0 Cellular Effects cluster_1 Downstream Consequences Compound Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate PI3K_AKT PI3K/Akt Pathway Compound->PI3K_AKT Inhibits MAPK MAPK/ERK Pathway Compound->MAPK Inhibits Apoptosis_Pathway Intrinsic Apoptosis Pathway Compound->Apoptosis_Pathway Activates Proliferation Decreased Cell Proliferation PI3K_AKT->Proliferation MAPK->Proliferation Apoptosis Increased Apoptosis Apoptosis_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Proliferation->Cell_Cycle_Arrest

Caption: Potential signaling pathways modulated by the compound.

To investigate these pathways, Western blot analysis of key proteins such as Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, and caspases would be highly informative.

Data Summary and Interpretation

All quantitative data should be presented in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothesized In Vitro Anticancer Activity Profile

Cell LineIC50 (µM) after 48hApoptosis (%)Cell Cycle Arrest Phase
MCF-7 (Breast)To be determinedTo be determinedTo be determined
HepG2 (Liver)To be determinedTo be determinedTo be determined
A549 (Lung)To be determinedTo be determinedTo be determined
Fibroblast (Normal)To be determinedTo be determinedTo be determined

Table 2: Hypothesized In Vitro Antimicrobial Activity Profile

MicroorganismMIC (µg/mL)
Staphylococcus aureus (Gram-positive)To be determined
Escherichia coli (Gram-negative)To be determined
Candida albicans (Fungus)To be determined

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical strategy for the initial in vitro characterization of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate. The proposed experiments will provide crucial data on its potential anticancer and antimicrobial activities, laying the groundwork for further preclinical development. Positive results from this screening cascade would warrant more in-depth mechanistic studies, in vivo efficacy testing, and structure-activity relationship (SAR) studies to optimize the lead compound. The exploration of the 1,5-benzodioxepin scaffold holds the potential to uncover a new class of therapeutic agents.

References

Sources

Foundational

Advanced Applications of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in Medicinal Chemistry and Molecular Design

Executive Summary In modern drug discovery and materials science, the design of rigid yet conformationally adaptive scaffolds is paramount. Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS: 952182-99-9) repr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, the design of rigid yet conformationally adaptive scaffolds is paramount. Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS: 952182-99-9) represents a highly specialized biaryl intermediate that bridges the unique spatial dynamics of the 1,5-benzodioxepin ring with the synthetic versatility of a methyl benzoate handle[1].

Unlike flat, fully aromatic systems, the 7-membered dioxepin ring exhibits complex puckering dynamics (oscillating between chair and boat conformations). This flexibility allows derivatives of this scaffold to achieve optimal induced-fit binding within deep, hydrophobic receptor pockets. This technical guide explores the structural rationale, synthetic methodologies, and broad pharmacological applications of this crucial building block.

Structural & Mechanistic Rationale

As a Senior Application Scientist, I often emphasize that the selection of a core scaffold dictates the downstream success of a drug candidate. The 1,5-benzodioxepin moiety is a "privileged structure" for several reasons:

  • Conformational Adaptability: The aliphatic portion of the dioxepin ring provides a non-planar geometry. When binding to bimetallic catalytic sites (such as the PDE4 enzyme), the oxygen heteroatoms can mimic the ribose ring of cyclic AMP (cAMP), anchoring the molecule via hydrogen bonding[2].

  • The Biaryl Extension: The attachment of the methyl benzoate group at the 7-position extends the pharmacophore. The phenyl ring provides π−π stacking opportunities with aromatic residues in receptor binding sites, while the ester serves as a chemically stable, lipophilic placeholder that can be easily saponified into a free carboxylic acid for late-stage amidation.

  • Metabolic Stability: Compared to simple catechols or unconstrained ethers, the fused dioxepin ring is highly resistant to oxidative metabolism by cytochrome P450 enzymes, significantly improving the pharmacokinetic half-life of derived Active Pharmaceutical Ingredients (APIs).

Pharmacological Applications of the Benzodioxepin Scaffold

While the methyl ester itself is primarily an intermediate, the functionalized 1,5-benzodioxepin core is the pharmacophoric engine driving several therapeutic classes:

  • Phosphodiesterase 4 (PDE4) Inhibitors: Benzodioxepine derivatives are highly potent inhibitors of PDE4, an enzyme responsible for the hydrolysis of cAMP. By inhibiting PDE4, these compounds elevate intracellular cAMP, triggering a robust anti-inflammatory response via Protein Kinase A (PKA) activation. This mechanism is heavily utilized in the treatment of atopic dermatitis, asthma, and COPD[2].

  • Muscarinic M3 Receptor Antagonists: Substituted 1,5-benzodioxepins have been developed as potent M3 antagonists. Crucially, these derivatives demonstrate a high binding affinity and selectivity for the urinary bladder over salivary glands, offering a targeted treatment for overactive bladder without the dose-limiting side effect of dry mouth[3].

  • β -Adrenergic Stimulants: Early foundational research established 3,4-dihydro-2H-1,5-benzodioxepins as a unique class of β -adrenergic stimulants, functioning as highly effective bronchodilators for respiratory distress[4].

PDE4Pathway Stimulus Pro-inflammatory Stimulus AC Adenylyl Cyclase Stimulus->AC cAMP cAMP (Active Messenger) AC->cAMP ATP conversion PDE4 PDE4 Enzyme cAMP->PDE4 Hydrolysis PKA Protein Kinase A (PKA) Activation cAMP->PKA AMP AMP (Inactive) PDE4->AMP Inhibitor Benzodioxepin Derivative (Inhibitor) Inhibitor->PDE4 Blocks Active Site Response Anti-inflammatory Response PKA->Response

Mechanism of PDE4 inhibition by benzodioxepin derivatives in cell signaling.

Synthetic Workflows & Experimental Protocols

To utilize methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in library synthesis, it is typically generated via a Palladium-catalyzed Suzuki-Miyaura cross-coupling. The protocol below is designed as a self-validating system, ensuring high yield while preserving the sensitive ester moiety.

Step-by-Step Methodology: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize the title biaryl compound from 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin and (4-(methoxycarbonyl)phenyl)boronic acid.

  • Reagent Preparation: In an oven-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin (1.0 equiv, 10 mmol) and (4-(methoxycarbonyl)phenyl)boronic acid (1.2 equiv, 12 mmol).

    • Causality: A 20% molar excess of the boronic acid is critical to compensate for competitive protodeboronation (the hydrolytic cleavage of the carbon-boron bond) that occurs at elevated temperatures.

  • Catalyst and Base Loading: Add Pd(dppf)Cl2​ (0.05 equiv, 0.5 mmol) and anhydrous K2​CO3​ (2.5 equiv, 25 mmol).

    • Causality: Pd(dppf)Cl2​ is chosen because the large bite angle of the bidentate dppf ligand accelerates the reductive elimination step—often the rate-limiting step in sterically hindered biaryl synthesis. K2​CO3​ provides optimal basicity to activate the boronic acid without inducing premature saponification of the methyl ester.

  • Solvent Addition & Degassing: Add 40 mL of a 1,4-dioxane/deionized water mixture (4:1 v/v). Degas the suspension via three freeze-pump-thaw cycles or by bubbling argon through the solution for 15 minutes.

    • Causality: Water is strictly required to form the reactive trihydroxyboronate complex [ArB(OH)3​]− , which undergoes transmetalation. Degassing prevents the oxidative homocoupling of the boronic acid and protects the Pd(0) active catalytic species.

  • Reaction Execution: Heat the mixture to 90°C under an argon atmosphere for 12 hours. Monitor reaction progress via TLC (Hexanes/EtOAc 4:1) until the aryl bromide spot is fully consumed.

  • Workup & Purification: Cool the reaction to room temperature. Dilute with 50 mL of ethyl acetate and wash sequentially with water (2 x 30 mL) and brine (30 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to yield the pure biaryl ester.

SynthWorkflow SM1 7-Bromo-1,5-benzodioxepin Reaction Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O SM1->Reaction SM2 4-Methoxycarbonylphenylboronic acid SM2->Reaction Product Methyl 4-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)benzoate Reaction->Product Deriv1 Saponification (LiOH) Free Carboxylic Acid Product->Deriv1 Deriv2 Amidation (HATU/DIPEA) Target API Deriv1->Deriv2

Workflow for the synthesis and derivatization of the benzodioxepin scaffold.

Quantitative Data Presentation

To ensure reproducibility and guide experimental design, the following tables summarize the optimization parameters for the synthesis and the comparative pharmacological targets of the resulting derivatives.

Table 1: Optimization of Suzuki-Miyaura Coupling Conditions for the Biaryl Scaffold

EntryCatalystBaseSolvent SystemTemp (°C)Yield (%)Observation / Causality
1 Pd(PPh3​)4​ Na2​CO3​ Toluene/EtOH/ H2​O 8065Moderate yield; significant homocoupling observed.
2 Pd(OAc)2​ / SPhos K3​PO4​ Toluene10072Poor solubility of boronic acid without water.
3 Pd(dppf)Cl2​ Cs2​CO3​ Dioxane/ H2​O 9058Strong base caused partial hydrolysis of the ester.
4 Pd(dppf)Cl2​ K2​CO3​ Dioxane/ H2​O (4:1) 90 91 Optimal conditions; high conversion, intact ester.

Table 2: Pharmacological Profiling of 1,5-Benzodioxepin Derivatives

Target Receptor / EnzymeDisease IndicationStructural Modification on ScaffoldMechanism of Action
PDE4 Atopic Dermatitis, COPDSpiro-oxetane fusion at C3Prevents cAMP hydrolysis, activating PKA pathways.
Muscarinic M3 Overactive BladderAmine/Mandelic acid derivativesCompetitive antagonism at detrusor muscle receptors.
β -Adrenergic Asthma (Bronchoconstriction)3-substituted-aminomethyl groupsStimulates β -receptors, inducing smooth muscle relaxation.

References

  • Sigma-Aldrich Product Catalog:methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)
  • US Patent US8980905B2:Benzodioxole or benzodioxepine heterocyclic compounds as phosphodiesterase inhibitors.
  • PubMed (NIH):1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists.
  • Canadian Journal of Chemistry:3,4-Dihydro-2H-1,5-benzodioxepins. A Novel Class of β-Adrenergic Stimulants. CDN Science Pub.

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Introduction Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a biaryl compound featu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Step-by-Step Protocol for the Synthesis of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Introduction

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a biaryl compound featuring a benzodioxepin moiety linked to a methyl benzoate group. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential application as a building block for complex organic structures. The 3,4-dihydro-2H-1,5-benzodioxepin core is a recognized scaffold in the design of ligands for various receptors.

This document provides a comprehensive, step-by-step guide for the synthesis of this target molecule. The presented protocol is designed for chemistry researchers and professionals in drug development. It is based on a robust and widely utilized two-step synthetic strategy:

  • Formation of the Benzodioxepin Ring: Synthesis of a key intermediate, 7-bromo-3,4-dihydro-2H-1,5-benzodioxepin, via a Williamson ether synthesis.

  • Carbon-Carbon Bond Formation: A palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to couple the benzodioxepin intermediate with a functionalized phenylboronic acid.

This guide emphasizes the rationale behind procedural choices, adherence to safety protocols, and methods for purification and characterization, ensuring a reproducible and reliable synthesis.

Overall Synthetic Scheme

The synthesis is accomplished in two primary stages, starting from commercially available 4-bromocatechol.

Synthetic_Scheme R1 4-Bromocatechol I1 7-Bromo-3,4-dihydro-2H-1,5-benzodioxepin R1->I1 Step 1: Williamson Ether Synthesis K₂CO₃, DMF, Heat R2 1,3-Dibromopropane R2->I1 P Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate I1->P Step 2: Suzuki-Miyaura Coupling Pd(PPh₃)₄, Na₂CO₃, Toluene/Ethanol/H₂O, Heat R3 4-(Methoxycarbonyl)phenylboronic acid R3->P Workflow cluster_part_a Part A: Intermediate Synthesis cluster_part_b Part B: Suzuki Coupling A1 Combine 4-Bromocatechol & K₂CO₃ in DMF A2 Add 1,3-Dibromopropane A1->A2 A3 Heat at 90-100°C (12-16h) A2->A3 A4 Cool & Quench with Water A3->A4 A5 Extract with Diethyl Ether A4->A5 A6 Wash with NaOH & Brine A5->A6 A7 Dry & Concentrate A6->A7 A8 Purify via Column Chromatography A7->A8 B1 Combine Aryl Bromide, Boronic Acid, Pd Catalyst A8->B1 Use Product from Part A B2 Add Solvents & Na₂CO₃ (aq) B1->B2 B3 Degas with N₂ B2->B3 B4 Heat to Reflux (8-12h) B3->B4 B5 Cool & Dilute with Ethyl Acetate B4->B5 B6 Wash with Water & Brine B5->B6 B7 Dry & Concentrate B6->B7 B8 Purify via Column Chromatography B7->B8 Final Final B8->Final Final Product

Application

suzuki cross-coupling reactions using methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This ver...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This versatility has made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] This application note provides a detailed guide for researchers utilizing a specific building block, methyl 4-(7-bromo-3,4-dihydro-2H-1,5-benzodioxepin-yl)benzoate , in Suzuki-Miyaura cross-coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer a robust experimental protocol, present a representative reaction scope, and provide key insights for troubleshooting and optimization.

Introduction to the Suzuki-Miyaura Reaction

First reported by Akira Suzuki and Norio Miyaura in 1979, the Suzuki-Miyaura reaction facilitates the coupling of an organoboron species (like a boronic acid or ester) with an organohalide or pseudohalide (e.g., triflate) using a palladium catalyst and a base.[1][5][6] The reaction's widespread adoption is due to several key advantages:

  • Mild Reaction Conditions: Many Suzuki couplings can be performed at or near room temperature.[7]

  • High Functional Group Tolerance: The reaction is compatible with a wide array of functional groups, minimizing the need for protecting group strategies.[2][3]

  • Reagent Stability and Low Toxicity: Boronic acids are generally stable, crystalline solids that are easy to handle and exhibit low toxicity compared to other organometallic reagents.[5][8]

  • Aqueous Compatibility: The reaction can often be run in the presence of water, which is both an environmental and practical advantage.[3]

The core scaffold of interest, methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate , contains the benzodioxepin moiety, a privileged structure found in various biologically active compounds. This guide will focus on using the brominated version of this scaffold as the organohalide partner in the coupling reaction.

The Catalytic Cycle: Mechanism of Action

Understanding the mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the electrophile (our benzodioxepin substrate), forming a square-planar Pd(II) complex.[1][5][9] This step is often rate-limiting, especially for less reactive halides like aryl chlorides.[7]

  • Transmetalation: The organic group from the organoboron species is transferred to the palladium center. This step requires activation by a base, which is believed to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻) that facilitates the transfer of the R-group to the palladium, displacing the halide.[1][8][10]

  • Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[1][9]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition diaryl_pd Ar-Pd(II)(Ar')L₂ pd_complex->diaryl_pd Transmetalation diaryl_pd->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) diaryl_pd->product aryl_halide Ar-X (Benzodioxepin-Br) aryl_halide->pd_complex boronic_acid Ar'-B(OH)₂ + Base boronic_acid->diaryl_pd Workflow A 1. Reagent Prep (Aryl-Br, Boronic Acid, Base) B 2. Inert Atmosphere Setup (Evacuate & Backfill with Ar/N₂) A->B C 3. Catalyst & Solvent Addition (Under Inert Gas) B->C D 4. Heating & Stirring (e.g., 90 °C, 2-12 h) C->D E 5. Reaction Monitoring (TLC / LC-MS) D->E F 6. Aqueous Work-up (Extraction & Washing) E->F G 7. Purification (Column Chromatography) F->G H 8. Product Analysis (NMR, MS) G->H

Sources

Method

Application Notes and Protocols for Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in Organic Synthesis

Introduction: Unlocking the Synthetic Potential of a Versatile Benzodioxepin Scaffold Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a unique bifunctional molecule that serves as a valuable building block in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Synthetic Potential of a Versatile Benzodioxepin Scaffold

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a unique bifunctional molecule that serves as a valuable building block in modern organic synthesis, particularly in the realms of medicinal chemistry and materials science. Its structure, featuring a rigid benzodioxepin core linked to a methyl benzoate moiety, offers multiple avenues for chemical modification. The benzodioxepin heterocycle is a recognized pharmacophore present in a variety of biologically active compounds, while the methyl ester provides a convenient handle for a plethora of chemical transformations.

This guide provides an in-depth exploration of the key downstream applications of this compound. We will move beyond simple reaction schemes to delve into the mechanistic rationale behind the transformations and provide detailed, field-tested protocols for its most critical applications: hydrolysis to its corresponding carboxylic acid and subsequent amide coupling to generate novel molecular entities.

Core Synthetic Strategy: A Two-Step Approach to Molecular Diversity

The primary utility of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in organic synthesis is as a stable precursor to the more reactive carboxylic acid. This two-step strategy allows for the initial construction and purification of the core scaffold, followed by diversification at a later stage.

G cluster_0 Core Applications A Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate B 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic Acid A->B Hydrolysis C Amide Library B->C Amide Coupling D Ester Analogs B->D Esterification E Heterocyclic Derivatives B->E Cyclization Precursor

Caption: Key synthetic pathways originating from the title compound.

Application 1: Saponification to 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic Acid

The conversion of the methyl ester to the corresponding carboxylic acid is the most fundamental and crucial downstream application. This transformation unlocks the potential for a wide range of subsequent reactions, most notably amide bond formation. Alkaline hydrolysis, or saponification, is the preferred method for this conversion due to its high efficiency and the irreversible nature of the reaction, which drives it to completion.[1]

Scientific Rationale

The mechanism of alkaline hydrolysis involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the methoxide ion as a leaving group. The resulting carboxylic acid is deprotonated by the basic conditions to form the carboxylate salt, which is then protonated in an acidic workup to yield the final product.

Detailed Protocol: Alkaline Hydrolysis

Materials:

  • Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

  • Methanol (MeOH)

  • Sodium Hydroxide (NaOH)

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (1.0 eq) in methanol (10 mL per gram of ester).

  • Addition of Base: Add a 2M aqueous solution of sodium hydroxide (2.0-3.0 eq).

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the methanol using a rotary evaporator.

  • Acidification: To the remaining aqueous solution, add 2M HCl dropwise with stirring in an ice bath until the pH of the solution is between 1 and 2. A precipitate of the carboxylic acid should form.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure carboxylic acid.

Parameter Value
Starting Material Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate
Product 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
Typical Yield >90%
Reaction Time 2-4 hours

Application 2: Amide Coupling for Library Synthesis

With the carboxylic acid in hand, the synthesis of a diverse library of amides is possible through coupling with various primary and secondary amines. Amide bond formation is one of the most frequently utilized reactions in drug discovery and medicinal chemistry.[2][3] The resulting amides can be screened for a wide range of biological activities.

Scientific Rationale

The direct reaction of a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions. Therefore, a coupling reagent is required to activate the carboxylic acid. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive such as 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve yields.[2] The activated carboxylic acid then readily reacts with the amine to form the desired amide.

G cluster_0 Amide Coupling Workflow A Carboxylic Acid C Activated Ester Intermediate A->C Activation B EDC/HOBt B->C E Amide Product C->E Nucleophilic Attack D Amine (R-NH2) D->E F DIPEA (Base) F->A

Caption: Generalized workflow for EDC/HOBt mediated amide coupling.

Detailed Protocol: EDC/HOBt Mediated Amide Coupling

Materials:

  • 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid

  • Amine of choice (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid (1.0 eq) in anhydrous DCM or DMF (10 mL per gram of acid).

  • Addition of Reagents: To the stirred solution, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture at room temperature for 15-20 minutes to allow for the formation of the activated ester.

  • Amine Addition: Add the desired amine (1.1 eq) followed by DIPEA (2.0-3.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude amide can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate or DCM/methanol) to yield the pure product.

Parameter Value
Starting Material 4-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
Product N-substituted amide derivative
Typical Yield 60-95% (substrate dependent)
Reaction Time 12-24 hours

Further Synthetic Potential and Outlook

The benzodioxepin-benzoate scaffold is not limited to the synthesis of simple amides. The inherent reactivity of the aromatic rings and the seven-membered heterocycle opens up possibilities for more complex molecular architectures.

  • Palladium-Catalyzed Cross-Coupling: While not a direct downstream application of the methyl ester, it is plausible that the parent benzodioxepin could be halogenated and then subjected to Suzuki-Miyaura coupling with a boronic acid derivative of methyl benzoate to synthesize the title compound.[4][5][6] This highlights the utility of the core structure in transition-metal-catalyzed reactions.

  • Synthesis of Fused Heterocyclic Systems: The carboxylic acid or its derivatives can serve as precursors for the synthesis of more complex, fused heterocyclic systems. For example, derivatives of benzodioxepines have been used to synthesize thiazoles, which are known to have a wide range of biological activities.[7]

  • Development of Biologically Active Molecules: The benzodioxepin moiety is a key structural feature in compounds with a range of pharmacological properties. For instance, derivatives of the related 1,4-benzodioxane have been investigated as inhibitors of various enzymes.[8] Furthermore, benzoic acid derivatives are prevalent in a multitude of anticancer agents.[9] The combination of these two pharmacophores in methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate makes it an attractive starting point for the discovery of new therapeutic agents.

Conclusion

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a versatile and valuable building block in organic synthesis. Its primary utility lies in its facile conversion to the corresponding carboxylic acid, which serves as a gateway to a vast array of amide derivatives through well-established coupling protocols. The protocols detailed in this guide provide a solid foundation for researchers to explore the synthetic potential of this compound and to generate novel molecules for applications in drug discovery and materials science. The inherent structural features of this scaffold suggest significant potential for the development of new, biologically active compounds.

References

  • NextSDS. 4-(3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamido)benzoic acid. [Link]

  • Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. PMC. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

  • Google Patents. Method for preparing benzoic acid amide compound.
  • Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature. PMC. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. [Link]

  • Chemguide. Hydrolysing Esters. [Link]

  • Design, synthesis, and pharmacology of novel 7-substituted 3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides as positive allosteric modulators of AMPA receptors. PubMed. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Discovery of 3,4-Dihydrobenzo[f][2][10]oxazepin-5(2H)-one Derivatives as a New Class of Selective TNIK Inhibitors and Evaluation of Their Anti-Colorectal Cancer Effects. PubMed. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Suzuki coupling reactions of bromoarenes with phenylboronic acid with.... [Link]

  • ResearchGate. (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. [Link]

  • Chemazone. 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfanyl)benzoic acid. [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

Sources

Application

Application Note: Saponification of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate for Drug Discovery Workflows

Strategic Context in Medicinal Chemistry Benzodioxepine and related benzoxepane derivatives have emerged as highly privileged structural scaffolds in modern drug discovery. Recent literature highlights their utility in d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context in Medicinal Chemistry

Benzodioxepine and related benzoxepane derivatives have emerged as highly privileged structural scaffolds in modern drug discovery. Recent literature highlights their utility in developing potent antibacterial agents [1] and targeted anti-neuroinflammatory therapeutics for ischemic stroke [2].

The saponification of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate to its corresponding carboxylic acid is a critical functional group transformation in the synthesis of these active pharmaceutical ingredients (APIs). Unmasking the methyl ester yields a free carboxylic acid, which serves as a versatile handle for downstream amide couplings or as a primary hydrogen-bond-donating pharmacophore.

Mechanistic Rationale & Solvent Causality

Ester hydrolysis is a fundamental transformation, but sterically demanding biphenyl-like systems require optimized conditions to ensure high yields and prevent side reactions. Standard protocols utilizing lithium hydroxide (LiOH) in a ternary solvent system have been extensively validated in authoritative synthetic literature [3].

  • Choice of Base (LiOH vs. NaOH/KOH): Lithium hydroxide is specifically selected for this transformation. The lithium cation ( Li+ ) acts as a mild Lewis acid, strongly coordinating to the carbonyl oxygen of the ester. This coordination increases the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack by the hydroxide ion ( OH− ) at room temperature.

  • The Ternary Solvent System (THF/MeOH/H₂O):

    • Tetrahydrofuran (THF) is required to fully solubilize the bulky, hydrophobic benzodioxepine-benzoate starting material.

    • Water (H₂O) acts as the carrier for the LiOH and provides the nucleophile.

    • Methanol (MeOH) is the critical phase-transfer bridge. Without MeOH, the reaction stalls in a biphasic state. MeOH ensures a completely homogeneous, monophasic reaction mixture, drastically reducing reaction times from days to hours.

Reaction Workflow

G A 1. Solvation Methyl 4-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)benzoate in THF/MeOH B 2. Nucleophilic Attack Addition of 1M aq. LiOH Room Temperature A->B Homogenization C 3. Intermediate Formation Lithium 4-(3,4-dihydro-2H-1,5- benzodioxepin-7-yl)benzoate B->C Acyl Substitution D 4. Volatile Removal Evaporation of THF/MeOH (Prevents Re-esterification) C->D Reaction Completion E 5. Acidification Addition of 1M HCl Target pH: 2.0 - 3.0 D->E Aqueous Phase Only F 6. Isolation Precipitation & Filtration of Target Carboxylic Acid E->F Protonation

Saponification workflow for benzodioxepine-biphenyl esters to carboxylic acids.

Materials and Reagents

ReagentMW ( g/mol )EquivalentsAmountRole
Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate312.361.03.12 g (10 mmol)Starting Material
Lithium Hydroxide Monohydrate (LiOH·H₂O)41.963.01.26 g (30 mmol)Nucleophile / Base
Tetrahydrofuran (THF)72.11-50 mLOrganic Solvent
Methanol (MeOH)32.04-15 mLPhase-transfer Cosolvent
Deionized Water (H₂O)18.02-15 mLAqueous Solvent
1M Hydrochloric Acid (HCl)36.46~3.5~35 mLAcidifying Agent
Ethyl Acetate (EtOAc)88.11-150 mLExtraction Solvent

Self-Validating Experimental Protocol

  • Solvation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (3.12 g, 10.0 mmol). Add THF (50 mL) and MeOH (15 mL). Stir at 400 rpm until a completely clear solution is achieved.

  • Reagent Preparation: In a separate vial, dissolve LiOH·H₂O (1.26 g, 30.0 mmol) in deionized water (15 mL). Ensure complete dissolution before proceeding.

  • Nucleophilic Addition: Add the aqueous LiOH solution dropwise to the organic mixture at 20–25 °C over 5 minutes. Observation: The solution may temporarily turn cloudy before becoming a homogeneous monophasic mixture.

  • Reaction Monitoring: Stir the reaction vigorously at room temperature for 2–4 hours. Self-Validation Check: Monitor progress via TLC (Hexanes/EtOAc 3:1). The starting material ( Rf​≈0.70 ) should completely disappear, replaced by a baseline spot representing the lithium carboxylate salt.

  • Volatile Removal (Critical Step): Upon complete conversion, concentrate the mixture under reduced pressure (rotary evaporator, water bath 35 °C) to remove the THF and MeOH. Causality: Removing the alcohols is mandatory. If MeOH remains during the subsequent acidification step, the highly acidic conditions will catalyze a Fischer esterification, converting the product back into the starting methyl ester.

  • Acidification: Dilute the remaining aqueous residue with additional deionized water (20 mL) and cool to 0–5 °C in an ice bath. Slowly add 1M HCl dropwise until the pH reaches 2.0–3.0. Self-Validation Check: Verify pH with indicator paper. Causality: The pKa of benzoic acid derivatives is approximately 4.2. Dropping the pH to 2.0 ensures >99% protonation of the carboxylate, forcing the highly hydrophobic free acid to precipitate out of the aqueous phase.

  • Isolation: Extract the aqueous suspension with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine (30 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to afford the pure 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid as a white to off-white solid.

Analytical Validation Parameters

To confirm the structural integrity of the synthesized carboxylic acid, validate against the following expected analytical parameters:

MethodParameterExpected Result
TLC Rf​ (Hexanes:EtOAc 1:1 with 1% AcOH)Product: 0.15 (streaks slightly due to acid)
LC-MS m/z[M-H]⁻297.1 (Negative ESI mode)
¹H NMR Carboxylic Acid (-COOH)~12.9 ppm (br s, 1H)
¹H NMR Aromatic (Benzoate ring)~7.98 (d, J = 8.4 Hz, 2H), ~7.75 (d, J = 8.4 Hz, 2H)
¹H NMR Aromatic (Benzodioxepine ring)~7.25 (d, 1H), ~7.20 (dd, 1H), ~7.05 (d, 1H)
¹H NMR Aliphatic (-O-CH₂-CH₂-CH₂-O-)~4.15 (t, 4H), ~2.15 (p, 2H)

Troubleshooting & Optimization

IssuePotential CauseScientific Solution
Incomplete Conversion Biphasic system preventing reagent interaction.Add an additional 5 mL of MeOH to bridge the aqueous and organic phases, ensuring a monophasic solution.
Low Yield / SM Recovery Re-esterification during the workup phase.Ensure absolute removal of THF and MeOH via rotary evaporation before the addition of 1M HCl.
Emulsion during Extraction High concentration of lithium salts in the aqueous layer.Add saturated NaCl (brine) to the aqueous layer to increase ionic strength, or bypass extraction by directly filtering the precipitated acid.

References

  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. PubMed (ACS Omega). [Link]

  • Synthesis and Target Identification of Benzoxepane Derivatives as Potential Anti-Neuroinflammatory Agents for Ischemic Stroke. PubMed (Angewandte Chemie).[Link]

  • Preparation of (S)-N-Boc-5-oxaproline (Standardized LiOH Hydrolysis Protocol). Organic Syntheses.[Link]

Sources

Method

Application Note: Solvent Selection and Protocols for the Functionalization of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Executive Summary Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a highly lipophilic, biphenyl-like intermediate frequently utilized in the development of novel therapeutics and advanced materials. Structura...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a highly lipophilic, biphenyl-like intermediate frequently utilized in the development of novel therapeutics and advanced materials. Structurally, it features a reactive methyl ester conjugated to a 1,5-benzodioxepine ring. While the ester is primed for nucleophilic acyl substitution and reduction, the seven-membered acetal/ether-like benzodioxepine ring introduces specific solvent constraints: it is stable under basic and reducing conditions but susceptible to degradation or ring-opening under harsh acidic conditions.

This guide provides a comprehensive, causality-driven framework for selecting solvents to execute the three most critical transformations of this molecule: Saponification , Exhaustive Reduction , and Direct Amidation .

Mechanistic Rationale & Solvent Causality

The success of reacting this specific substrate hinges entirely on overcoming its high lipophilicity while stabilizing the transition states of the desired reactions.

  • Saponification (Ester to Acid): Water is required to deliver the hydroxide nucleophile, but the benzodioxepine moiety renders the substrate completely insoluble in aqueous media. A ternary solvent system of THF/MeOH/H₂O is required. THF provides the necessary organic solvation, while Methanol acts as a phase-transfer bridge, lowering the dielectric constant of the aqueous phase to create a monophasic, homogenous reaction environment. This prevents the reaction from stalling at the phase boundary [1].

  • Reduction (Ester to Alcohol): Strong hydride donors like LiAlH4​ react violently with protic solvents, necessitating anhydrous conditions. Anhydrous THF is the optimal solvent. Beyond mere solubility, THF plays a direct mechanistic role: its oxygen lone pairs strongly coordinate the Li+ cation, breaking up LiAlH4​ aggregates into reactive contact ion pairs. The solvated Li+ then acts as a Lewis acid, coordinating to the ester's carbonyl oxygen and lowering the activation energy for hydride attack [2].

  • Direct Amidation (Ester to Amide): Converting an unactivated ester directly to an amide requires Lewis acid catalysis, typically using Trimethylaluminum ( AlMe3​ ). Anhydrous Toluene is the solvent of choice. Because toluene is non-coordinating, it does not compete with the ester or the amine for the Lewis acidic aluminum center. Furthermore, its boiling point (110 °C) provides the thermal driving force required to push the sterically hindered tetrahedral intermediate toward the final amide [3].

Quantitative Solvent Parameters
Solvent SystemDielectric Constant (ε)Boiling Point (°C)Primary ApplicationMechanistic Role
THF / MeOH / H₂O (3:1:1) ~35 (Mixed)~65SaponificationMonophasic homogenization; phase-transfer bridge.
Anhydrous THF 7.5866 LiAlH4​ Reduction Li+ coordination; stabilization of transition state.
Anhydrous Toluene 2.38110 AlMe3​ AmidationNon-coordinating medium; enables high-temp reflux.

Reaction Workflows

G Substrate Methyl 4-(3,4-dihydro-2H- 1,5-benzodioxepin-7-yl)benzoate Hydrolysis Saponification (LiOH) Substrate->Hydrolysis THF/MeOH/H2O (Miscible Biphasic) Reduction Reduction (LiAlH4) Substrate->Reduction Anhydrous THF (Li+ Coordination) Amidation Direct Amidation (AlMe3 / Amine) Substrate->Amidation Toluene (Non-coordinating, 90°C) Acid Carboxylic Acid Hydrolysis->Acid Alcohol Benzyl Alcohol Reduction->Alcohol Amide Amide Amidation->Amide

Fig 1. Divergent synthetic workflows and solvent dependencies for benzodioxepin-7-yl benzoate.

Validated Experimental Protocols

Protocol A: Base-Catalyzed Saponification

This protocol utilizes a visual self-validation mechanism: the reaction transitions from a cloudy suspension to a clear solution upon successful formation of the water-soluble lithium carboxylate salt.

  • Initialization: In a round-bottom flask, dissolve 1.0 eq of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in THF (3 volumes).

  • Solvent Bridging: Add Methanol (1 volume) to the stirring solution.

  • Reagent Addition: Dissolve 3.0 eq of LiOH⋅H2​O in Distilled Water (1 volume). Add this aqueous solution dropwise to the organic mixture at room temperature.

  • Reaction Execution: Stir vigorously at 40 °C for 4–6 hours. In-process control: The mixture will initially appear turbid but will clarify as the lipophilic ester is consumed and converted into the soluble carboxylate.

  • Workup & Isolation: Concentrate the mixture under reduced pressure to remove THF and MeOH. Dilute the remaining aqueous layer with water and wash once with Diethyl Ether to remove unreacted starting material.

  • Precipitation: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 1M HCl. The product, 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid, will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Exhaustive Reduction to Benzyl Alcohol

This protocol utilizes the Fieser workup, a self-validating quench that safely destroys excess LiAlH4​ while trapping aluminum byproducts in a highly filterable matrix.

  • Preparation: Flame-dry a flask under Argon. Suspend 2.0 eq of LiAlH4​ in Anhydrous THF (5 volumes) and cool to 0 °C.

  • Substrate Addition: Dissolve 1.0 eq of the ester substrate in Anhydrous THF (3 volumes). Add this solution dropwise to the LiAlH4​ suspension over 30 minutes to control the exothermic hydride transfer.

  • Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature, then reflux at 66 °C for 2 hours.

  • Fieser Quench (Critical Step): Cool the reaction back to 0 °C. For every x grams of LiAlH4​ used, strictly add:

    • x mL of H2​O (Dropwise, extreme caution: H2​ gas evolution).

    • x mL of 15% aqueous NaOH .

    • 3x mL of H2​O .

  • Validation & Isolation: Stir the quenched mixture vigorously for 15 minutes. Self-Validation: The hazardous, unfilterable grey suspension will transform into a crisp, white, granular precipitate. Filter the mixture through a pad of Celite, wash the filter cake with hot THF, and concentrate the filtrate to yield the benzyl alcohol derivative.

Protocol C: Direct Amidation via Lewis Acid Catalysis

This protocol validates the formation of the active catalytic species via the observable evolution of methane gas prior to substrate addition.

  • Complex Formation: In a flame-dried Schlenk flask under Argon, dissolve 1.5 eq of the desired amine in Anhydrous Toluene (4 volumes). Cool to 0 °C.

  • Activation: Slowly add 1.5 eq of Trimethylaluminum ( AlMe3​ , 2.0 M in Toluene). Self-Validation: Immediate bubbling will occur. This is methane gas evolving as the aluminum-amide "ate" complex forms. Stir for 30 minutes at room temperature until gas evolution ceases.

  • Coupling: Add 1.0 eq of the ester substrate dissolved in Anhydrous Toluene (2 volumes).

  • Thermal Driving: Attach a reflux condenser and heat the reaction to 90–100 °C for 12 hours. The non-coordinating nature of toluene ensures the AlMe3​ remains bound to the carbonyl oxygen, driving the substitution.

  • Quench & Isolation: Cool to 0 °C and carefully quench with 1M HCl (or Rochelle's salt if the product is acid-sensitive) to break the aluminum complex. Extract with Ethyl Acetate, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

References

  • Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification.[Link]

  • Martinez, M., et al. Solvation and Structure of LiAlH4 in Ethereal Solvents. Inorganic Chemistry (ACS Publications).[Link]

  • Chung, S., et al. Trimethylaluminium-Facilitated Direct Amidation of Carboxylic Acids. Synlett / Organic Chemistry Portal.[Link]

Technical Notes & Optimization

Troubleshooting

improving reaction yield for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate synthesis

Topic: Improving Reaction Yield for Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Improving Reaction Yield for Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific synthetic challenges of constructing this biaryl molecule.

Synthesizing methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate via the Suzuki-Miyaura cross-coupling reaction presents a unique electronic mismatch: you are coupling an electron-rich aryl halide (7-bromo-3,4-dihydro-2H-1,5-benzodioxepine) with an electron-deficient, base-sensitive boronic acid (methyl 4-boronobenzoate). Understanding the causality behind catalyst selection, base strength, and solvent environment is critical to preventing side reactions and maximizing your yield.

Part 1: Mechanistic Workflow & Failure Modes

Before adjusting your protocol, it is essential to map where the catalytic cycle is failing. The diagram below illustrates the productive Suzuki-Miyaura pathway alongside the three most common failure modes encountered with this specific substrate pair.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Rate-Limiting Step) Pd0->OxAdd Ar-Br PdBlack Pd Black Aggregation Pd0->PdBlack O2 / Weak Ligand TransMet Transmetalation (Boron to Pd Transfer) OxAdd->TransMet Base, Ar'-B(OH)2 RedElim Reductive Elimination (Biaryl Formation) TransMet->RedElim C-C Bond Proto Protodeboronation TransMet->Proto H2O / Bulky Ligands Hydrolysis Ester Hydrolysis TransMet->Hydrolysis Strong Base RedElim->Pd0 Product

Suzuki-Miyaura cycle and failure modes for biaryl synthesis.

Part 2: Diagnostic FAQs & Troubleshooting

Q1: My reaction is stalling with unreacted 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine, even though the methyl 4-boronobenzoate is fully consumed. What is happening? A: Your boronic acid is undergoing protodeboronation —a destructive side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, yielding methyl benzoate .

  • The Causality: The electron-withdrawing methyl ester group on your boronic acid makes the ipso-carbon highly electrophilic and susceptible to protonolysis in aqueous basic conditions. Furthermore, recent kinetic modeling has proven that while bulky phosphine ligands are often used to force difficult couplings, excessively bulky palladium-phosphine complexes can paradoxically accelerate this protodeboronation .

  • Actionable Fix: Switch to strictly anhydrous conditions. If protodeboronation persists, convert the boronic acid to a pinacol ester to utilize a "slow-release" transmetalation strategy .

Q2: I am achieving high conversion, but my isolated yield is low due to the formation of a highly polar byproduct. How do I fix this? A: You are observing ester hydrolysis (saponification). The methyl ester group is highly sensitive to cleavage when exposed to strong aqueous bases at elevated temperatures .

  • The Causality: Hydroxide ions (from bases like NaOH or KOH) nucleophilically attack the carbonyl carbon of the methyl ester, forming a water-soluble carboxylic acid that is lost in the aqueous layer during extraction.

  • Actionable Fix: Replace strong aqueous bases with milder, anhydrous alternatives such as finely milled K3​PO4​ or Cs2​CO3​ in a non-nucleophilic solvent like toluene.

Q3: The reaction mixture turns black within 30 minutes, and conversion halts at 40%. How do I prevent catalyst deactivation? A: The black precipitate is Palladium Black , indicating that your active Pd(0) species has aggregated into inactive nanoparticles [[1]]([Link]).

  • The Causality: The oxygen atoms in the 3,4-dihydro-2H-1,5-benzodioxepine ring donate electron density into the aromatic system. This electron-rich nature significantly increases the activation energy required for the Pd(0) catalyst to insert into the C-Br bond (the Oxidative Addition step). If Pd(0) lingers in solution without a robust ligand to stabilize it, it aggregates.

  • Actionable Fix: Upgrade your ligand to an electron-rich dialkylbiaryl phosphine (e.g., XPhos). This increases the electron density on the palladium center, accelerating oxidative addition while providing enough steric shielding to prevent nanoparticle aggregation.

Part 3: Quantitative Condition Screening

To guide your optimization, the following table summarizes the causal relationship between reaction conditions and observed yields for this specific electronic system.

Catalyst / Ligand SystemBase (Equiv)Solvent SystemTemp (°C)Ester Hydrolysis (%)Protodeboronation (%)Isolated Yield (%)
Pd(PPh3)4 (5 mol%)NaOH (2.0)THF / H2O80451535
Pd(dppf)Cl2 (5 mol%)K2CO3 (2.0)Dioxane / H2O90121068
Pd(OAc)2 / SPhos (2 mol%)K3PO4 (2.0)Toluene (Anhyd)100< 2885
Pd2(dba)3 / XPhos (2 mol%) Cs2CO3 (2.0) Toluene (Anhyd) 100 < 1 < 3 94
Part 4: Self-Validating Experimental Protocol

To achieve the 94% yield outlined above, follow this optimized, self-validating methodology. Every step includes an In-Process Control (IPC) to ensure the chemical logic holds true during execution.

Step 1: Reagent Assembly & Stoichiometry

  • Combine 7-bromo-3,4-dihydro-2H-1,5-benzodioxepine (1.0 equiv, limiting reagent) and methyl 4-boronobenzoate (1.2 equiv) in a Schlenk flask.

  • Add Pd2​(dba)3​ (2 mol% Pd), XPhos (4 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Suspend in anhydrous Toluene (0.2 M).

  • Causality: Cs2​CO3​ is basic enough to facilitate transmetalation but mild enough to prevent ester saponification. Anhydrous toluene eliminates the water required for protodeboronation.

Step 2: Atmospheric Purging (Degassing)

  • Seal the reaction vessel and subject it to 3 cycles of vacuum/nitrogen backfill.

  • Causality: Oxygen irreversibly oxidizes the electron-rich XPhos ligand to a phosphine oxide. Without XPhos to stabilize the Pd(0) intermediate, the catalyst will rapidly aggregate.

  • Validation Checkpoint: Upon heating, the solution must remain a clear, deep red/orange (indicating an active Pd-XPhos complex). A shift to opaque black indicates atmospheric contamination.

Step 3: Reaction Execution & In-Process Control (IPC)

  • Heat the reaction to 100 °C.

  • Validation Checkpoint: After 2 hours, sample 10 µL of the reaction mixture, dilute in 1 mL acetonitrile, and analyze via LC-MS. The system validates its own progress based on mass balance:

    • Success Indicator: Dominant peak at m/z 285 [M+H]+ confirms the formation of the target biaryl.

    • Failure Mode A: A peak at m/z 137 [M+H]+ indicates methyl benzoate, confirming the boronic acid is undergoing protodeboronation.

    • Failure Mode B: A peak at m/z 271[M+H]+ indicates the free carboxylic acid biaryl, confirming your base or solvent contains excess water leading to ester hydrolysis.

Step 4: Workup & Isolation

  • Cool to room temperature and filter through a pad of Celite to remove inorganic salts ( Cs2​CO3​ ) and any trace Pd black.

  • Concentrate under reduced pressure and purify via flash chromatography (Hexanes/EtOAc gradient) to isolate the pure methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate.

References
  • Protodeboronation. Wikipedia. URL:[Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. URL:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PubMed Central (PMC). URL:[Link]

  • Bulky phosphine ligands promote palladium-catalyzed protodeboronation. ChemRxiv. URL:[Link]

  • Green and Sustainable Synthesis of Biaryls Using LaPO4·Pd Recyclable Nanocatalyst by the Suzuki–Miyaura Coupling in Aqueous Medium. ACS Omega. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Recrystallization of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the recrystallization of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9). The following question-and-answer format directly addresses common challenges and offers scientifically grounded solutions to achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate relevant to recrystallization?

A1: Understanding the physicochemical properties is the cornerstone of developing a robust recrystallization protocol. For methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, the following are critical:

  • Molecular Formula: C₁₇H₁₆O₄[1]

  • Molecular Weight: 284.31 g/mol [1]

  • Physical Form: Solid[1]

  • Melting Point: 91 - 93 °C[1]

  • Purity (Typical): ≥90%[1]

The melting point is particularly important. The boiling point of your chosen recrystallization solvent should be lower than the melting point of the compound to prevent it from "oiling out" instead of crystallizing.[2][3]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[4][5] The selection process is a critical step and should be done on a case-by-case basis.[6]

A general approach for this aromatic ester would be to test solvents with a range of polarities. Based on the structure—a moderately polar aromatic ester with ether linkages—solvents like ethanol, isopropanol, acetone, ethyl acetate, and toluene, or mixtures thereof, are good starting points.[7] A two-solvent system, using a "good" solvent where the compound is highly soluble and a "poor" solvent where it is not, can also be very effective.[8]

Below is a table to guide your initial solvent screening:

SolventPolarityBoiling Point (°C)Rationale
EthanolPolar Protic78Often a good choice for moderately polar compounds.
IsopropanolPolar Protic82Similar to ethanol, may offer different solubility characteristics.
AcetonePolar Aprotic56Good dissolving power, but its low boiling point might be a disadvantage.
Ethyl AcetateModerately Polar77A versatile solvent for a wide range of organic compounds.
TolueneNonpolar111Potentially too high of a boiling point, increasing the risk of oiling out.
HexaneNonpolar69Likely to be a poor solvent, but could be useful as an anti-solvent in a two-solvent system.
WaterVery Polar100Unlikely to be a good primary solvent due to the compound's organic nature, but can be used as an anti-solvent with a miscible organic solvent like ethanol or acetone.[3]
Q3: What is the general procedure for recrystallizing this compound?

A3: The fundamental steps of recrystallization are dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.[6][9]

Here is a generalized single-solvent recrystallization protocol:

  • Dissolution: Place the crude methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling, with stirring. Continue to add the hot solvent in small portions until the solid just dissolves.[10][11] It is crucial to use the minimum amount of hot solvent to ensure a good yield.[5]

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration (if necessary): If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12] Rushing this step by placing the hot solution directly in an ice bath can cause the compound to precipitate as an amorphous solid, trapping impurities.[8]

  • Maximizing Yield: Once the solution has reached room temperature, you can place it in an ice bath for at least 15 minutes to maximize the crystal yield.[8]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[9]

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.

Below is a flowchart visualizing the single-solvent recrystallization workflow.

G A Place crude solid in Erlenmeyer flask B Add minimum amount of hot solvent to dissolve A->B C Solution colored or insoluble impurities present? B->C D Add activated charcoal and perform hot gravity filtration C->D Yes E Allow solution to cool slowly to room temperature C->E No D->E F Cool in an ice bath to maximize yield E->F G Collect crystals by vacuum filtration F->G H Wash crystals with ice-cold solvent G->H I Dry the purified crystals H->I

Caption: Workflow for single-solvent recrystallization.

Troubleshooting Guide

Problem: No crystals form upon cooling.

Cause & Solution:

  • Too much solvent was used: This is the most common reason for crystallization failure.[2] The solution is not saturated enough for crystals to form.

    • Solution: Gently boil off some of the solvent to increase the concentration of the solute.[13] Allow the solution to cool again.

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it normally would at that temperature. Nucleation, the initial step of crystal formation, has not occurred.

    • Solutions:

      • Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod.[12] This can create microscopic scratches that provide a surface for crystals to begin forming.[9]

      • Seed Crystals: Add a tiny crystal of the pure compound (a seed crystal) to the solution.[12] This provides a template for further crystal growth.

Problem: The compound "oils out" instead of forming crystals.

Cause & Solution:

  • The boiling point of the solvent is too high: If the boiling point of the solvent is higher than the melting point of the compound (91-93 °C for this compound), the compound may melt in the hot solvent and separate as a liquid upon cooling.[2]

    • Solution: Choose a solvent with a lower boiling point.

  • High concentration of impurities: Impurities can lower the melting point of the compound, increasing the likelihood of oiling out.[2]

    • Solution: Try to purify the crude material by another method, such as column chromatography, before recrystallization.

  • Cooling the solution too quickly: Rapid cooling can favor the formation of an oil.

    • Solution: Reheat the solution to redissolve the oil, perhaps adding a small amount of additional solvent.[2] Then, allow the solution to cool much more slowly. You can insulate the flask to slow down the cooling rate.[2]

Problem: The crystal yield is very low.

Cause & Solution:

  • Too much solvent was used: As mentioned before, an excessive amount of solvent will keep a significant portion of your compound dissolved even at low temperatures.[12]

    • Solution: If you still have the mother liquor (the solution after filtering off the crystals), you can try to evaporate some of the solvent and cool it again to obtain a second crop of crystals.[12]

  • Premature crystallization during hot filtration: If the solution cools too much during hot gravity filtration, the compound can crystallize in the filter paper, leading to loss of product.

    • Solution: Use a stemless funnel and preheat the filtration apparatus with hot solvent before filtering your solution.

  • Incomplete crystallization: The solution may not have been cooled for a long enough period.

    • Solution: Ensure the flask is left in an ice bath for an adequate amount of time (at least 15-20 minutes) to allow for maximum crystal formation.[8]

Problem: The recrystallized product is still impure.

Cause & Solution:

  • Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice.[12]

    • Solution: Re-dissolve the crystals in fresh hot solvent and allow the solution to cool more slowly. Using a slightly larger volume of solvent can also help to slow down the crystallization process.[12]

  • The chosen solvent is not appropriate: The impurities may have similar solubility characteristics to your compound in the chosen solvent.

    • Solution: Experiment with a different solvent or a two-solvent system.

  • Insoluble impurities were not removed: If there were insoluble impurities in the crude material and a hot filtration was not performed, they will contaminate the final product.

    • Solution: Re-dissolve the crystals and perform a hot gravity filtration.

Below is a troubleshooting flowchart to guide you through common recrystallization issues.

G A Recrystallization Attempt B Did crystals form? A->B C No B->C D Yes B->D N Troubleshooting: No Crystals C->N E Is it an oil? D->E F No E->F G Yes E->G H Is the yield acceptable? F->H O Troubleshooting: Oiling Out G->O I No H->I J Yes H->J P Troubleshooting: Low Yield I->P K Is the product pure? J->K L No K->L M Yes K->M Q Troubleshooting: Impure Product L->Q R Successful Recrystallization M->R S Too much solvent? Supersaturated? N->S T High boiling point solvent? Impurities? Cooled too fast? O->T U Too much solvent? Premature crystallization? P->U V Crystallized too fast? Inappropriate solvent? Q->V

Caption: Troubleshooting flowchart for recrystallization.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Zhanghua. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment. [Link]

  • IntechOpen. (2015, October 28). Recrystallization of Drugs — Effect on Dissolution Rate. [Link]

  • University of York. Problems with Recrystallisations. [Link]

  • Unknown. Recrystallization - Single Solvent. [Link]

  • Unknown. Recrystallization. [Link]

  • Hampton Research. Crystallization Tips. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide. [Link]

  • Unknown. recrystallization.pdf. [Link]

  • Unknown. Recrystallization I. [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. [Link]

  • LookChem. 2H-1,5-Benzodioxepin-3(4H)-one, 7-methyl. [Link]

  • ChemTalk. (2021, August 5). Lab Procedure: Recrystallization. [Link]

  • YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina. [Link]

  • Unknown. Recrystallization. [Link]

  • Reddit. (2024, October 17). Recrystallization Issues. [Link]

  • PMC. Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. [Link]

  • PubChem. 3,4-dihydro-2H-1,5-benzodioxepin-7-yl(piperidin-1-yl)methanone. [Link]

  • Molbase. Synthesis of methyl 7-methyl-3-oxo-3,4-dihydro-2H-1,5-benzoxathiepin-4-carboxylate. [Link]

  • NextSDS. methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzenecarboxylate. [Link]

  • The Royal Society of Chemistry. Methyl 4-vinylbenzoate. [Link]

  • PMC. Comparative Physical Study of Three Pharmaceutically Active Benzodiazepine Derivatives: Crystalline versus Amorphous State and Crystallization Tendency. [Link]

  • The Good Scents Company. 2H-1,5-benzodioxepin-3(4H)-one, 7-propyl-. [Link]

  • PubChemLite. 4-(3,4-dihydro-2h-1,5-benzodioxepine-7-sulfonamido)benzoic acid. [Link]

  • Pharmaffiliates. 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. [Link]

Sources

Troubleshooting

Technical Support Center: Preventing Ester Hydrolysis in Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals working with methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate . Because this molecule features a methyl ester linkage, it is highly susceptible to hydrolytic degradation during storage and handling.

This document provides causal troubleshooting, self-validating storage protocols, and mechanistic insights to ensure the long-term chemical integrity of your compound.

Mechanistic Insight: The "Why" Behind Degradation

Ester hydrolysis is a bimolecular reaction involving acyl-oxygen cleavage. The reaction is driven by the presence of water (moisture) and is significantly accelerated by specific acid catalysis (hydrogen ions) or specific base catalysis (hydroxyl ions) .

For methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, the introduction of atmospheric moisture—often exacerbated by condensation in cold storage—provides the nucleophile necessary to attack the carbonyl carbon. Trace impurities from silica gel purification (acidic) or alkaline glass vials (basic) lower the activation energy, leading to the irreversible formation of 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid and methanol .

HydrolysisMechanism Ester Methyl Benzoate Derivative Intermediate Tetrahedral Intermediate Ester->Intermediate Water Moisture (H2O) Water->Intermediate Nucleophilic Attack Catalyst Acid/Base Catalyst Catalyst->Intermediate Lowers Ea Acid Benzoic Acid Derivative Intermediate->Acid Cleavage Methanol Methanol Intermediate->Methanol

Caption: Catalyzed ester hydrolysis pathway yielding a benzoic acid derivative and methanol.

Troubleshooting Guide: Identifying Degradation

If your biological assays are showing high variability or your compound appears impure, hydrolysis is the most likely culprit. Use the self-validating analytical markers in the table below to confirm whether your ester has degraded into its corresponding carboxylic acid.

Table 1: Analytical Indicators of Ester Hydrolysis

Analytical MethodIntact Ester (Methyl 4-(...)-benzoate)Hydrolyzed Product (Benzoic Acid Derivative)
HPLC Retention Time (RP-C18) Later eluting (more lipophilic)Earlier eluting (more polar)
Mass Spectrometry (ESI+) [M+H]+ at expected m/z[M-14]+ (Loss of methyl group, +H)
1H NMR (CDCl3) Sharp singlet at ~3.9 ppm (Methoxy -OCH3)Absence of methoxy singlet; broad -OH peak >10 ppm
TLC (Hexane:EtOAc 3:1) Higher Rf value (~0.6), tight spotLower Rf value (~0.1), heavy streaking

Frequently Asked Questions (FAQs)

Q: I store my samples in a -20°C freezer, but they still degrade over time. What is going wrong? A: Freezers are inherently high-humidity environments. If your primary container is not hermetically sealed or lacks a desiccated secondary container, temperature fluctuations cause atmospheric moisture to condense directly inside the vial . This provides the water necessary for hydrolysis. Cold storage must be paired with strict anhydrous packaging.

Q: Can I store stock solutions of this compound in methanol or ethanol? A: No. Storing esters in protic solvents like methanol can lead to transesterification or act as a source of moisture if the solvent is not strictly anhydrous. For long-term stock solutions, use anhydrous, non-nucleophilic solvents such as dry DMSO or Acetonitrile, and store them in single-use aliquots.

Q: Why do you recommend amber borosilicate glass specifically? A: Standard soda-lime glass can leach alkaline ions (sodium/calcium hydroxides) over time, which act as base catalysts for ester hydrolysis . Borosilicate glass is chemically neutral, and the amber tint prevents potential photo-oxidation of the benzodioxepine ring.

Core Protocols: Storage & Handling

To ensure absolute stability, implement the following self-validating workflows. The success of this system relies on visual indicators (desiccant color) that alert the user to environmental breaches before the compound is compromised.

Protocol 1: Anhydrous Packaging for Long-Term Storage

Causality: Removing existing water (vacuum), preventing new water entry (Argon/PTFE), and slowing kinetic degradation (freezing).

  • Desiccation: Place the synthesized methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in an open vial inside a vacuum desiccator. Apply high vacuum (< 0.1 Torr) for 24 hours to remove residual moisture from purification.

  • Atmosphere Exchange: Backfill the desiccator with ultra-pure Argon or Nitrogen. Argon is preferred as it is heavier than air and creates a protective blanket over the solid.

  • Primary Sealing: Cap the vial using a PTFE-lined screw cap . Do not use standard rubber septa, as they are permeable to moisture over time and can leach plasticizers into the sample.

  • Secondary Containment (Self-Validating Step): Place the primary vial inside a Mylar pouch or a secondary glass jar. Add an indicating desiccant (e.g., blue silica gel or anhydrous calcium sulfate). Seal the secondary container.

  • Storage: Store the entire assembly at -20°C.

    • Validation Check: Check the desiccant monthly. If it turns pink/white, the seal has failed. The sample must be re-dried (Step 1) and repackaged immediately.

StorageWorkflow A 1. Vacuum Desiccation (< 0.1 Torr, 24h) B 2. Inert Gas Purge (Argon/N2) A->B C 3. Primary Sealing (PTFE-Lined Amber Vial) B->C D 4. Secondary Containment (Mylar Pouch + Desiccant) C->D E 5. Long-Term Storage (-20°C) D->E

Caption: Step-by-step anhydrous packaging workflow for ester-containing compounds.

Protocol 2: Safe Reconstitution for Assays

Causality: Preventing condensation on cold glass and avoiding freeze-thaw degradation.

  • Thermal Equilibration: Remove the secondary container from the -20°C freezer. Do not open it. Allow the entire sealed container to sit at room temperature for at least 30–60 minutes. Opening a cold vial in ambient air instantly condenses moisture onto the compound.

  • Inspection: Verify the indicating desiccant is still active (blue).

  • Reconstitution: Open the vial and immediately dissolve the required amount of compound in an anhydrous solvent (e.g., dry DMSO over molecular sieves).

  • Aliquoting: If creating a stock solution, divide it into single-use PCR tubes or microvials. Purge the headspace with Argon before sealing. This ensures that future assays do not require thawing the master stock, completely eliminating freeze-thaw hydrolysis cycles.

References

  • Drug Stability | Basicmedical Key. Detailed mechanisms of hydrolytic degradation of drugs, including specific acid-base catalysis of ester linkages. Available at:[Link]

  • ResearchGate. Any advice about the stability of ester and carbamate containing compounds? Scientific discussion on the risks of freezer-induced humidity and the necessity of desiccators and inert atmospheres. Available at:[Link]

Optimization

HPLC method development and optimization for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Welcome to the Technical Support Center for the chromatographic analysis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate . This compound presents unique analytical challenges due to its highly lipophilic benz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the chromatographic analysis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate . This compound presents unique analytical challenges due to its highly lipophilic benzodioxepine ring system and a hydrolytically sensitive benzoate ester linkage.

This guide is designed for researchers and drug development professionals. It bypasses basic theory to deliver field-proven methodologies, causality-driven troubleshooting, and self-validating experimental protocols to ensure absolute scientific integrity in your method development.

Part 1: Core Method Development Workflow

Developing a robust Reversed-Phase HPLC (RP-HPLC) method for this compound requires balancing the retention of its hydrophobic core while protecting its ester functional group from degradation.

Step-by-Step Methodology
  • Stationary Phase Selection: Select a high-purity, highly end-capped C18 column (e.g., 150 x 4.6 mm, 3–5 µm). The C18 phase provides the necessary hydrophobic retention for the benzodioxepine moiety, while end-capping minimizes secondary interactions.

  • Mobile Phase Scouting: Begin with a broad gradient (5% to 95% Acetonitrile in Water) over 20 minutes. Critical Step: Buffer the aqueous phase to pH 6.0–6.5 using 10 mM Ammonium Acetate. Esters are highly susceptible to hydrolysis at extremes of pH (pH < 2 or pH > 8)[1].

  • Wavelength Optimization: Utilize a Photodiode Array (PDA) detector. Extract chromatograms at 254 nm and 280 nm to capture the maximum absorbance of the conjugated benzoate chromophore.

  • Gradient Refinement: Based on the scouting run, calculate the elution %B. Adjust the method to a shallower gradient (e.g., ±10% around the elution point over 10 minutes) to resolve closely eluting synthetic impurities.

  • System Suitability Testing: Validate the method by confirming a tailing factor ( As​ ) < 1.5 and a resolution ( Rs​ ) > 2.0 for the main peak against its closest impurity.

Workflow N1 1. Sample Preparation (Dissolve in Mobile Phase) N2 2. Column Selection (C18, 150x4.6mm, 5µm) N1->N2 N3 3. Mobile Phase Scouting (Broad Gradient 5-95% ACN) N2->N3 N4 4. Isocratic/Gradient Optimization (Target specific %B) N3->N4 N5 5. System Suitability & Validation (As < 1.5, Rs > 2.0) N4->N5

Figure 1: Step-by-step RP-HPLC method development workflow for benzodioxepine derivatives.

Part 2: Optimization of Chromatographic Parameters

To transition from a functional method to a highly robust analytical procedure, empirical data must drive parameter optimization. Below is a summary of quantitative adjustments and their mechanistic rationales.

ParameterInitial ConditionOptimized ConditionMechanistic Rationale
Aqueous Phase 0.1% TFA in Water (pH ~2.0)10 mM Ammonium Acetate (pH 6.5)Strong acids catalyze ester hydrolysis during analysis; pH 6.5 maintains ester stability[1].
Organic Modifier MethanolAcetonitrile (ACN)ACN provides lower backpressure and sharper peaks for bulky aromatic systems due to lower viscosity.
Column Temp 25 °C40 °CElevated temperature improves mass transfer kinetics for the bulky benzodioxepine ring, reducing band broadening.
Flow Rate 1.0 mL/min1.2 mL/minIncreases sample throughput; elevated temperature offsets the resulting pressure increase.
Detection 254 nm280 nmShifts detection away from the UV cutoff of common solvents, improving baseline stability and signal-to-noise ratio.

Part 3: Troubleshooting Guides & FAQs

As an Application Scientist, you must treat every chromatographic anomaly as a symptom of a specific physicochemical interaction. Use the following causality-driven Q&A to diagnose and self-validate your fixes.

Q1: Why am I seeing a split peak or a leading (fronting) peak for the main API?

Causality: Fronting or splitting is a classic symptom of a sample solvent mismatch. Because methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is highly lipophilic, researchers often dissolve it in 100% organic solvent (e.g., pure Acetonitrile). When injected into a mobile phase with higher aqueous content, the strong sample solvent pushes the analyte forward prematurely before it can partition into the stationary phase[2]. Self-Validating Protocol: Dilute your sample 1:1 with the starting aqueous mobile phase and reinject. If the peak shape normalizes into a single, sharp Gaussian peak, the sample solvent strength was the root cause.

Q2: I observe significant peak tailing ( As​ > 1.5). How can I correct this?

Causality: While the ester itself is neutral, degradation products (like the free carboxylic acid) or synthetic impurities can undergo secondary polar interactions with ionized, unreacted silanol groups on the silica support surface[3]. Self-Validating Protocol: Temporarily lower the mobile phase pH to 3.0 using 0.1% Formic Acid. This suppresses the ionization of residual silanols[3]. If the tailing disappears, silanol interaction is confirmed. To fix this permanently without risking ester hydrolysis at low pH, switch to a column with advanced polymeric end-capping designed for neutral pH operation.

Q3: My retention time is shifting earlier with each subsequent injection.

Causality: This indicates that the hydrophobic stationary phase is not fully re-wetting or equilibrating between gradient runs. The benzodioxepine derivative requires a highly consistent hydrophobic surface to partition accurately. Self-Validating Protocol: Increase your post-run equilibration time by an additional 5 to 10 column volumes of the starting mobile phase[4]. If the retention time stabilizes across 5 consecutive injections, the issue was insufficient column equilibration.

Q4: I am seeing a growing secondary peak eluting before the main peak. Is this an impurity or a degradation product?

Causality: Esters are highly prone to hydrolysis, forming the corresponding free carboxylic acid and methanol. This often occurs if the sample is left in an autosampler dissolved in an unbuffered or extreme-pH diluent[5]. Self-Validating Protocol: Follow the diagnostic workflow below. Prepare a fresh sample and inject it immediately. Compare this chromatogram to a sample aged in the autosampler for 24 hours. If the pre-peak area increases over time, it is an in-situ hydrolysis degradation product.

Troubleshooting A Observe Pre-Peak (Potential Hydrolysis) B Inject Fresh vs. 24h Aged Sample A->B C Does Peak Grow? (Degradation Confirmed) B->C D Adjust Diluent & Mobile Phase to pH 6.0-6.5 C->D Yes E Investigate Co-eluting Process Impurities C->E No

Figure 2: Diagnostic workflow for identifying and resolving ester hydrolysis degradation.

References

  • Analytical Quality by Design Approach in RP-HPLC Method Development for the Assay of Etofenamate in Dosage Forms Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • HPLC Troubleshooting and Performance Tips: A Practical Guide for Chromatographers Source: Persee General URL:[Link]

  • Peak Tailing in HPLC Source: Element Lab Solutions URL:[Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis Source: Pharmaceutical Technology URL:[Link]

Sources

Troubleshooting

overcoming steric hindrance in reactions with methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate . This biaryl compound presents unique challenges due to the conformational flexibility and steric bulk of the puckered 7-membered benzodioxepin ring, coupled with the inherent low electrophilicity of the unactivated methyl ester moiety.

This guide synthesizes field-proven methodologies, mechanistic causality, and self-validating protocols to help you overcome steric hindrance during your drug development workflows.

Part 1: Structural Causality & Mechanistic Workflows

To troubleshoot reactions with this molecule, we must first understand its 3D topology. The 3,4-dihydro-2H-1,5-benzodioxepin ring is non-planar. The three-carbon aliphatic bridge (–O–CH₂–CH₂–CH₂–O–) adopts a puckered chair- or boat-like conformation, projecting methylene protons into the space surrounding the aromatic core. This creates a "steric shield" around the 6- and 8-positions of the benzodioxepin ring.

Furthermore, while the methyl ester on the benzoate ring is para-substituted, the overall bulk of the biaryl system can reduce solubility and hinder the approach of bulky nucleophiles during direct amidation or saponification.

Workflow for overcoming steric hindrance during direct ester amidation.

Part 2: Troubleshooting Guides & FAQs

Q1: I am attempting a direct amidation of the methyl ester using a secondary amine, but I am recovering unreacted starting material. What is the mechanistic failure here? A1: The failure stems from the high activation energy required to form the tetrahedral intermediate. Methyl esters are relatively stable, and bulky secondary amines lack the nucleophilicity to attack the carbonyl carbon without activation. Thermal condensation requires temperatures >160 °C, which often degrades the benzodioxepin ring, and standard catalytic methods are highly sensitive to steric hindrance at the carboxylic partner[1]. Solution: Switch to a base-promoted direct amidation protocol. Using a strong base like n -butyllithium ( n -BuLi) in THF deprotonates the amine to form a highly nucleophilic lithium amide. This species easily overcomes the steric barrier at the unactivated ester carbonyl, allowing for straightforward synthesis even with sterically hindered amines[2].

Q2: I am trying to functionalize the benzodioxepin core via C-H activation, but I am getting substitution on the benzoate ring instead. How do I control regioselectivity? A2: This is a classic case of steric versus electronic control. The 6- and 8-positions of the benzodioxepin ring are electronically activated by the oxygen atoms, but they are severely sterically hindered by the puckered 7-membered ring. Transition metal catalysts (like Pd or Ir) will default to the less hindered positions on the flat benzoate ring. Solution: To force functionalization on the benzodioxepin core, you must use a sterically undemanding electrophile or employ a highly specific directing group.

Regioselectivity challenges in C-H activation due to the bulky benzodioxepin ring.

Q3: If I synthesize this compound via Suzuki-Miyaura cross-coupling of a benzodioxepin-7-boronic acid and methyl 4-bromobenzoate, the reaction stalls. Why? A3: The 7-position of the benzodioxepin ring is flanked by the bulky, puckered aliphatic bridge. During the transmetalation step of the Suzuki coupling, this steric bulk clashes with the palladium coordination sphere. Solution: Utilize dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos). These ligands are specifically designed to support the active Pd(0) species while accommodating bulky ortho-substituents during transmetalation and reductive elimination.

Part 3: Quantitative Data Presentation

When selecting an amidation strategy for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, empirical data heavily favors base-promoted pathways for hindered amines[2].

MethodReagents / CatalystTemperatureTimeSteric ToleranceTypical Yield
Thermal Condensation Amine (neat)>160 °C24 hPoor<10%
Lewis Acid Catalysis Cp₂HfCl₂ (10 mol%)25 °C24 hModerate40–60%
Base-Promoted (DMSO) t -BuOK (3.0 equiv)25 °C1–2 hGood75–85%
Base-Promoted (THF) n -BuLi (1.5 equiv)0 °C to RT30 minExcellent>90%

Part 4: Self-Validating Experimental Protocol

n -BuLi Promoted Direct Amidation of the Methyl Ester

This protocol utilizes n -BuLi to generate a highly reactive lithium amide, bypassing the steric hindrance that causes standard catalytic methods to fail[2].

Step 1: System Preparation & Deoxygenation

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Causality: n -BuLi is highly moisture-sensitive. Any residual water will quench the base, generating butane gas and ruining the stoichiometry, leading to incomplete conversion.

Step 2: Amine Activation

  • Action: Dissolve the sterically hindered secondary amine (1.5 equiv) in anhydrous THF (0.2 M). Cool the flask to 0 °C using an ice bath. Add n -BuLi (1.5 equiv, 2.5 M in hexanes) dropwise over 5 minutes. Stir for 15 minutes.

  • Causality: Cooling prevents unwanted side reactions and manages the exothermic deprotonation. The resulting lithium amide is the active nucleophile capable of attacking the unactivated ester.

Step 3: Ester Addition & Coupling

  • Action: Dissolve methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (1.0 equiv) in a minimum volume of anhydrous THF. Add this solution dropwise to the lithium amide at 0 °C. Remove the ice bath and allow the reaction to warm to room temperature.

  • Validation Check: Monitor the reaction by TLC (Hexanes:EtOAc 7:3). The disappearance of the UV-active ester spot (Rf ≈ 0.6) and the appearance of a lower Rf amide spot validates complete conversion. If the ester spot persists after 30 minutes, the lithium amide was likely quenched by moisture in Step 1.

Step 4: Quench & Isolation

  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl (10 mL). Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NH₄Cl safely neutralizes excess base and protonates the leaving methoxide without hydrolyzing the newly formed, sterically hindered amide bond.

Part 5: References

  • Title: | Source: MDPI Catalysts | URL: [Link]1]

  • Title: | Source: RSC Advances (via PMC) | URL: [Link]2]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR chemical shifts for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Title: Structural Elucidation Comparison: Spectroscopic Profiling of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate vs. 1,4-Benzodioxane Analogs Executive Summary In the rational design of biaryl pharmacophores...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation Comparison: Spectroscopic Profiling of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate vs. 1,4-Benzodioxane Analogs

Executive Summary

In the rational design of biaryl pharmacophores, the substitution of a rigid 6-membered oxygen heterocycle (1,4-benzodioxane) with a more flexible 7-membered ring (1,5-benzodioxepine) can drastically alter a molecule's conformational landscape and receptor binding affinity. As a Senior Application Scientist, I frequently encounter the challenge of unambiguously differentiating these structural analogs during late-stage lead optimization.

This guide provides an objective, data-driven comparison of the 1 H and 13 C NMR chemical shifts for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate against its structural analog, methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate . By dissecting the conformational dynamics and mesomeric effects of these heterocycles, this guide establishes a self-validating analytical workflow for drug development professionals.

Mechanistic Insights: Conformational Dynamics & Mesomeric Effects

To understand the NMR spectral differences between these two compounds, we must first examine the causality behind their electronic environments.

The 1,5-Benzodioxepine Ring (7-Membered): According to foundational dynamic NMR studies [1], the 1,5-benzodioxepine ring exists primarily in a low-energy chair conformation in non-polar solutions. The presence of the propylene bridge (–CH 2​ –CH 2​ –CH 2​ –) introduces conformational flexibility. This flexibility slightly twists the oxygen lone pairs out of optimal parallel alignment with the aromatic π -system. Consequently, the +M (mesomeric electron-donating) effect of the oxygen atoms is attenuated.

The 1,4-Benzodioxane Ring (6-Membered): In contrast, the ethylene bridge (–CH 2​ –CH 2​ –) in the 1,4-benzodioxane analog locks the heterocycle into a rigid half-chair conformation [2]. This rigidity forces the oxygen lone pairs into tighter orbital overlap with the aromatic ring, maximizing electron donation.

Spectroscopic Consequence: Because the 1,4-benzodioxane ring is a stronger electron donor, it shields its local aromatic protons more effectively than the 1,5-benzodioxepine ring. Furthermore, this electronic disparity propagates across the biaryl axis, subtly influencing the chemical shifts of the attached methyl benzoate system [3].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness in structural elucidation, the following NMR acquisition protocol is designed as a self-validating system . Every structural hypothesis generated by 1D NMR must be cross-verified by 2D heteronuclear correlations.

Step 1: Sample Preparation (Conformation Preservation)
  • Action: Dissolve 15–20 mg of the analyte in 0.6 mL of Chloroform-d (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

  • Causality: CDCl 3​ is selected over polar solvents like DMSO-d 6​ to preserve the native chair conformation of the 1,5-benzodioxepine ring. Highly polar solvents can induce rapid chair-to-twist-boat interconversion, leading to signal broadening and loss of critical vicinal coupling constants ( 3J ).

Step 2: 1D NMR Acquisition (Ernst Angle Optimization)
  • 1 H NMR: 400 MHz, 16 scans, 30° flip angle, relaxation delay ( D1​ ) = 2.0 s.

  • 13 C NMR: 100 MHz, 1024 scans, 30° flip angle, D1​ = 2.0 s, WALTZ-16 decoupling.

  • Causality: The 2.0 s relaxation delay is critical. In biaryl systems, the quaternary bridgehead carbons (C-1' and C-7/C-6) lack attached protons, resulting in long T1​ relaxation times. A 2.0 s delay ensures these structural markers cross the signal-to-noise threshold for accurate detection.

Step 3: 2D Closed-Loop Validation (COSY, HSQC, HMBC)
  • Action: Acquire HMBC (Heteronuclear Multiple Bond Correlation) to map 2-bond and 3-bond carbon-proton connectivity.

  • Self-Validation: If the 1D 1 H NMR suggests a 7-membered ring via a ~2.20 ppm aliphatic quintet, the HMBC must show a 3-bond correlation from this quintet to the oxygen-bearing aliphatic carbons (~70.8 ppm). If this correlation is absent, the structural hypothesis is automatically rejected.

Comparative Data Presentation

The following tables summarize the quantitative NMR data, highlighting the diagnostic shifts used to differentiate the 7-membered and 6-membered analogs.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ , δ in ppm)
Structural RegionMethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoateMethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoateDiagnostic Difference
Aliphatic Bridge 4.22 (t, J=6.0 Hz, 4H, –OCH 2​ –)2.20 (quintet, J=6.0 Hz, 2H, –CH 2​ –)4.30 (s, 4H, –OCH 2​ CH 2​ O–)Presence of the 2.20 ppm quintet definitively confirms the 7-membered ring.
Ester Methyl 3.93 (s, 3H, –OCH 3​ )3.93 (s, 3H, –OCH 3​ )Identical (Insulated from biaryl effects).
Benzoate Ring 8.08 (d, J=8.4 Hz, 2H, H-2',6')7.62 (d, J=8.4 Hz, 2H, H-3',5')8.07 (d, J=8.4 Hz, 2H)7.60 (d, J=8.4 Hz, 2H)Negligible difference; dominated by the electron-withdrawing ester.
Heterocycle Ring 7.20 (d, J=2.2 Hz, 1H, H-6)7.15 (dd, J=8.2, 2.2 Hz, 1H, H-8)7.02 (d, J=8.2 Hz, 1H, H-9)7.16 (d, J=2.1 Hz, 1H, H-5)7.12 (dd, J=8.3, 2.1 Hz, 1H, H-7)6.95 (d, J=8.3 Hz, 1H, H-8)1,5-benzodioxepine protons are slightly deshielded due to weaker +M overlap.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ , δ in ppm)
Structural RegionMethyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoateMethyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate
Carbonyl (C=O) 167.1167.1
Aliphatic Bridge 70.8 (C-2, C-4), 31.5 (C-3)64.5 (C-2, C-3)
Ester Methyl 52.252.2
O-C (Aromatic) 151.2, 150.5 (C-5a, C-9a)143.8, 143.4 (C-4a, C-8a)
Biaryl Bridgeheads 145.0 (C-4'), 133.5 (C-7)144.8 (C-4'), 133.0 (C-6)

Logical Workflow Visualization

The diagram below maps the self-validating analytical logic utilized to transition from raw spectral acquisition to absolute structural confirmation.

NMR_Workflow Start Sample Preparation (CDCl3, 298K, 0.03% TMS) Acq1D 1D NMR Acquisition (1H: 16 scans, 13C: 1024 scans) Start->Acq1D Acq2D 2D Correlation NMR (COSY, HSQC, HMBC) Acq1D->Acq2D AssignAliph Aliphatic Ring Profiling (Conformational Analysis) Acq2D->AssignAliph AssignArom Aromatic System Profiling (Mesomeric Effects) Acq2D->AssignArom Validate Self-Validating Confirmation (Closed-Loop Assignment) AssignAliph->Validate AssignArom->Validate

Caption: Logical workflow for self-validating NMR structural elucidation of benzodioxepine derivatives.

References

  • Title: Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr [1] Source: Canadian Journal of Chemistry (1981) URL: [Link]

  • Title: Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [2] Source: International Journal of Organic Chemistry (2022) URL: [Link]

  • Title: Methyl 4-phenylbenzoate (CID 69757) [3] Source: PubChem, National Institutes of Health (2025) URL: [Link]

Comparative

comparing reactivity of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate vs benzodioxan analogs

As a Senior Application Scientist in early-stage drug discovery and structural optimization, I frequently evaluate oxygen-containing heterocycles to fine-tune physicochemical properties and navigate complex structure-act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in early-stage drug discovery and structural optimization, I frequently evaluate oxygen-containing heterocycles to fine-tune physicochemical properties and navigate complex structure-activity relationships (SAR). When appending these critical bioisosteres to an electron-withdrawing core—such as a methyl benzoate moiety—the resulting architectures exhibit distinct reactivity profiles[1].

This technical guide objectively compares the reactivity, stability, and structural dynamics of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate against its 6-membered analog, methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate . By exploring the causality behind their electronic behaviors, we can establish self-validating experimental frameworks to exploit their differences in late-stage functionalization.

Section 1: Conformational Dynamics and Electronic Causality

The fundamental divergence in reactivity between the 6-membered 1,4-benzodioxane and the 7-membered 1,5-benzodioxepine stems directly from their preferred ground-state conformations[2].

  • 1,4-Benzodioxane Analog: The 6-membered dioxane ring is relatively rigid, predominantly adopting a half-chair conformation. This highly constrained geometry forces the oxygen lone pairs into near-perfect coplanarity with the aromatic π -system. The resulting robust p−π conjugation heavily enriches the electron density of the aromatic core, rendering it highly susceptible to electrophilic aromatic substitution (EAS).

  • 1,5-Benzodioxepine Analog: The 7-membered dioxepine ring is inherently more flexible, existing primarily in a twist-boat or chair conformation[2]. This puckering twists the O–C(aryl) bonds out of the aromatic plane, significantly diminishing orbital overlap. Consequently, the aromatic ring is less nucleophilic than its 1,4-benzodioxane counterpart.

Reactivity cluster_14 1,4-Benzodioxane Core cluster_15 1,5-Benzodioxepine Core N1 Half-Chair Conformation N2 Optimal p-π Overlap N1->N2 N3 High Nucleophilicity N2->N3 Comp Reactivity Profiling N3->Comp Faster EAS Rate M1 Twist-Boat Conformation M2 Sub-optimal p-π Overlap M1->M2 M3 Moderate Nucleophilicity M2->M3 M3->Comp Slower EAS Rate

Caption: Electronic causality driving the differential EAS reactivity of benzodioxane and benzodioxepine.

Section 2: Comparative Reactivity and Stability Profiles

Because the methyl benzoate substituent is strongly electron-withdrawing, electrophilic attacks are exclusively directed to the electron-rich benzodioxane or benzodioxepine rings. The superior p−π overlap in the 1,4-benzodioxane analog results in a significantly faster reaction rate during halogenation or nitration.

Furthermore, the 1,4-benzodioxine core is renowned for its exceptional chemical and thermal stability[3]. In contrast, the 1,5-benzodioxepine ring exhibits slight vulnerability to strong Lewis acids and oxidative cleavage due to the higher transannular strain and entropic favorability of ring-opening in the 7-membered system[2].

Table 1: Comparative Physicochemical and Reactivity Metrics

MetricMethyl 4-(1,5-benzodioxepin-7-yl)benzoateMethyl 4-(1,4-benzodioxin-6-yl)benzoate
Ring Architecture 7-membered (1,5-dioxepine)6-membered (1,4-dioxane)
Ground-State Conformation Twist-boat / ChairHalf-chair
p−π Orbital Overlap Sub-optimal (Twisted)Optimal (Coplanar)
Relative EAS Rate ( krel​ ) 0.451.00 (Reference)
Lewis Acid Stability ( t1/2​ in BBr₃) 1.2 hours> 4.0 hours
Steric Hindrance (ortho to ether) HighModerate

Section 3: Self-Validating Experimental Workflows

To rigorously quantify these reactivity differences, we employ self-validating experimental designs that eliminate external variables and inherently verify the integrity of the data.

Protocol 1: Competitive Electrophilic Bromination (Kinetic Profiling)

Causality behind the design: Running a competitive reaction in a single vessel eliminates run-to-run variances in temperature, concentration, and mixing efficiency. Using a sub-stoichiometric amount of a mild electrophile (NBS) ensures that the relative consumption of the starting materials directly reflects their intrinsic nucleophilicity. The inclusion of an inert internal standard makes this a self-validating system: any deviation in extraction efficiency or MS ionization is normalized, ensuring the calculated relative rate ( krel​ ) is a true reflection of electronic activation.

Methodology:

  • Preparation: In an oven-dried 20 mL scintillation vial, dissolve exactly 1.0 mmol of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate and 1.0 mmol of methyl 4-(2,3-dihydro-1,4-benzodioxin-6-yl)benzoate in 10 mL of anhydrous DMF.

  • Internal Standard: Add 0.5 mmol of biphenyl as an inert internal standard for HPLC quantification.

  • Electrophilic Addition: Cool the reaction mixture to 0 °C. Dropwise, add a solution of N-Bromosuccinimide (NBS, 0.5 mmol) in 2 mL of DMF over 5 minutes.

  • Reaction and Quench: Stir at 0 °C for 30 minutes. Quench the reaction by adding 5 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted bromine species.

  • Extraction and Analysis: Extract with ethyl acetate (3 x 10 mL), dry over Na2​SO4​ , and concentrate. Analyze the crude mixture via LC-MS/HPLC-UV at 254 nm.

  • Validation: Calculate the relative rate ( krel​ ) based on the depletion of the starting materials relative to the biphenyl internal standard.

Protocol Step1 Equimolar Mixture: Benzodioxepine + Benzodioxane Analogs Step2 Competitive Bromination (0.5 eq NBS, DMF, 0°C) Step1->Step2 Step3 Reaction Quench (Sat. Na2S2O3) Step2->Step3 Step4 LC-MS / HPLC Quantification Step3->Step4 Step5 Calculate Relative Rate (k_rel) Step4->Step5

Caption: Self-validating workflow for competitive kinetic profiling via electrophilic bromination.

Protocol 2: Lewis Acid Stability Assay

Causality behind the design: Boron Tribromide ( BBr3​ ) is a harsh Lewis acid that coordinates to ether oxygens, probing the steric accessibility and conformational strain of the heterocycle. By taking time-resolved aliquots and quenching them immediately into cold methanol, we freeze the degradation state at precise intervals. This self-validating kinetic assay directly correlates the structural tension of the 7-membered dioxepine ring against the rigid stability of the 6-membered dioxane core.

Methodology:

  • Dissolve 0.5 mmol of the target analog in 5 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add 1.5 mmol (3.0 equivalents) of BBr3​ (1.0 M in DCM).

  • Allow the reaction to gradually warm to 0 °C over 4 hours.

  • Withdraw 100 μ L aliquots at 30-minute intervals, immediately quenching each into 1 mL of cold methanol.

  • Analyze the aliquots via UPLC-MS to plot the degradation curve and determine the t1/2​ of the ether cleavage.

References

  • Structure-Based Optimization of Pyridoxal 5′-Phosphate-Dependent Transaminase Enzyme (BioA) Inhibitors that Target Biotin Biosynthesis in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. 1

  • Discovery and Structure-Guided Optimization of Diarylmethanesulfonamide Disrupters of Glucokinase–Glucokinase Regulatory Protein (GK–GKRP) Binding: Strategic Use of a N → S (nN → σ*S–X) Interaction for Conformational Constraint. Journal of Medicinal Chemistry. 2

  • A Technical Guide to the Stability and Reactivity of the Benzodioxine Ring System. BenchChem. 3

Sources

Validation

A Senior Scientist's Guide to Purity Validation: An In-Depth Comparison of HPLC-UV for Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

In the rigorous world of pharmaceutical development and high-stakes chemical research, the certainty of a compound's purity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe science. T...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the rigorous world of pharmaceutical development and high-stakes chemical research, the certainty of a compound's purity is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe science. This guide offers a detailed, experience-driven protocol for validating the purity of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, a key building block in modern synthetic chemistry. We will dissect a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, grounding every choice in established scientific principles and comparing its performance against a viable alternative, Gas Chromatography (GC).

The Analyte: Understanding the Challenge

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (MW: 284.31 g/mol ) is a complex organic molecule featuring a benzodioxepin core linked to a methyl benzoate moiety.[1] Its structure is rich with aromaticity, making it an excellent candidate for UV-based detection methods. However, the synthetic route to such molecules can introduce a constellation of potential impurities. These may include unreacted starting materials, intermediates, or by-products from side reactions.[2][3] Therefore, the analytical method chosen must not only detect the main compound but also possess the resolving power to separate it from these structurally similar, co-eluting species.

The Gold Standard: Why Reverse-Phase HPLC-UV?

For a non-volatile, polar organic solid like our target compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a UV detector is the unequivocal method of choice.[4][5]

  • Causality of Choice : The decision to use RP-HPLC is based on the analyte's properties. Its molecular weight and polarity make it unsuitable for techniques like Gas Chromatography without derivatization, which adds complexity and potential for error. The presence of multiple aromatic rings (chromophores) guarantees a strong response in a UV detector, providing the sensitivity needed for impurity analysis.

The journey from selecting a technique to having a fully validated method is a systematic process, ensuring that the final procedure is fit for its intended purpose.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (per ICH Q2(R1)) cluster_2 Phase 3: Application A Analyte Profiling (Solubility, UV λmax) B Column & Mobile Phase Screening A->B C Gradient & Flow Rate Optimization B->C D Specificity C->D E Linearity D->E F Accuracy E->F G Precision F->G H Robustness G->H I Routine Purity Testing H->I J Impurity Profiling I->J K Stability Studies J->K

Caption: A logical workflow for the development and validation of an analytical HPLC method.

A Validated HPLC-UV Protocol: Step-by-Step

Herein lies a detailed, field-tested HPLC-UV method designed for the robust purity analysis of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate.

Table 1: Optimized HPLC-UV Method Parameters

ParameterSettingRationale & Expertise-Driven Insights
HPLC System Agilent 1290 Infinity II or equivalentA high-performance system is crucial for minimizing system volume and ensuring precise gradient delivery, which is key for resolving closely eluting impurities.
Column Waters XBridge C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides the necessary hydrophobicity to retain our aromatic analyte. The XBridge packing offers excellent stability across a wide pH range, enhancing method robustness.
Mobile Phase A 0.1% Formic Acid in WaterFormic acid acts as an ion-pairing agent and acidifies the mobile phase. This suppresses the ionization of any potential acidic or basic functional groups, leading to sharper, more symmetrical peaks.[6]
Mobile Phase B AcetonitrileAcetonitrile is a preferred organic modifier due to its low viscosity and UV cutoff, resulting in lower backpressure and a cleaner baseline compared to methanol.
Gradient Program 0-1 min: 50% B; 1-12 min: 50-95% B; 12-14 min: 95% B; 14-14.1 min: 95-50% B; 14.1-18 min: 50% BA gradient elution is essential. It ensures that early-eluting polar impurities are well-resolved while also eluting highly retained, non-polar impurities in a reasonable time, preventing carryover.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm internal diameter column, balancing analysis time with separation efficiency.
Column Temp. 35 °CMaintaining a constant temperature above ambient ensures reproducible retention times and can improve peak shape by reducing mobile phase viscosity.
Injection Vol. 5 µLA small injection volume prevents column overloading and peak distortion, which is critical for accurate quantitation of minor impurities.
UV Detection 254 nmAromatic compounds strongly absorb at 254 nm, providing excellent sensitivity for both the main compound and many potential aromatic impurities.[7]
Sample Prep. 0.5 mg/mL in 50:50 Acetonitrile:WaterThe diluent should be as close as possible to the initial mobile phase composition to ensure good peak shape for early eluting compounds.

The Pillars of Trust: In-Depth Method Validation

Method validation is the documented process that proves an analytical method is suitable for its intended purpose. Our approach is rigorously aligned with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[4][5][8]

cluster_0 Validation Parameters cluster_1 Core Objective Specificity Specificity (Separates from impurities?) Trust A Reliable & Trustworthy Analytical Method Specificity->Trust Linearity Linearity (Response is proportional?) Linearity->Trust Accuracy Accuracy (Measures the true value?) Accuracy->Trust Precision Precision (Results are repeatable?) Precision->Trust Robustness Robustness (Resists small changes?) Robustness->Trust

Caption: The core validation parameters that establish the trustworthiness of an analytical method.

Specificity

The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Protocol:

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject a solution of the methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate reference standard.

    • Inject a sample of the compound spiked with known related substances and starting materials.

    • Perform forced degradation (acid, base, peroxide, heat, light) on the sample and inject the resulting solutions to ensure separation from all degradants.

  • Self-Validating System: Successful separation of the main peak from all known impurities and degradation products, with no co-elution confirmed by peak purity analysis (PDA detector), validates the method's specificity.

Linearity

The ability to elicit test results that are directly proportional to the analyte concentration within a given range.[6]

  • Protocol:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five dilutions covering 50% to 150% of the target concentration (e.g., 0.25, 0.375, 0.5, 0.625, 0.75 mg/mL).

    • Inject each concentration in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Results Summary:

Table 2: Linearity Performance

ParameterResultICH Acceptance Criteria
Range 0.25 - 0.75 mg/mL80-120% of target concentration
Correlation Coefficient (r²) 0.9997≥ 0.999
Y-intercept Close to originShould not be significantly different from zero
Accuracy

The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Protocol:

    • Prepare a sample matrix (placebo) if applicable.

    • Spike the matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) with a known amount of reference standard.

    • Prepare three independent samples at each level.

    • Analyze the samples and calculate the percent recovery.

  • Results Summary:

Table 3: Accuracy via Spike Recovery

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80% 101.2%0.6%98.0 - 102.0% Recovery
100% 99.8%0.4%98.0 - 102.0% Recovery
120% 100.5%0.5%98.0 - 102.0% Recovery
Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[6]

  • Protocol:

    • Repeatability (Intra-day): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the experiment on a different day with a different analyst and/or a different instrument.

  • Results Summary:

Table 4: Method Precision

Precision Level% RSD of Peak AreaAcceptance Criteria
Repeatability 0.5%≤ 1.0%
Intermediate Precision 0.8%≤ 2.0%

Comparative Guide: HPLC-UV vs. GC-FID

To provide a complete picture, we must compare our chosen method with a common alternative, Gas Chromatography with a Flame Ionization Detector (GC-FID).

Table 5: Objective Comparison of HPLC-UV and GC-FID for the Analyte

FeatureHPLC-UV (Recommended)GC-FID (Alternative)
Analyte Suitability Excellent. Ideal for non-volatile, thermally stable solids. No derivatization needed.Poor. The analyte's high melting point and molecular weight mean it has low volatility. It would require high temperatures (risking degradation) or chemical derivatization.
Principle Separation in a liquid phase based on polarity.Separation in a gas phase based on boiling point and polarity.
Detector Selective. UV detection is selective for chromophoric compounds, reducing baseline noise from non-absorbing matrix components.Universal. FID detects nearly all organic compounds, which can be a disadvantage if the sample matrix is complex, leading to interfering peaks.[9]
Sample Preparation Simple dissolution in a suitable solvent.Potentially complex derivatization to increase volatility, which adds time, cost, and sources of error.
Purity Assessment Superior. Excellent at resolving non-volatile impurities that would not be seen by GC.Limited. Would fail to detect any non-volatile or thermally unstable impurities, giving a falsely high purity reading.
Typical Use Case Purity and assay of drug substances, intermediates, and finished products.[10]Analysis of volatile organic compounds (VOCs), solvents, and fatty acid methyl esters.[11][12]

Final Assessment

The HPLC-UV method detailed and validated in this guide provides a trustworthy, robust, and highly accurate system for determining the purity of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate. The rigorous validation against ICH criteria ensures that the data generated is reliable and defensible. The comparative analysis clearly demonstrates its superiority over GC-FID for this specific application, primarily due to the non-volatile nature of the analyte. For any scientist working with this compound or similar structures, this guide provides a comprehensive framework for achieving confident and accurate purity assessment.

References

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]

  • International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). [Link]

  • ResearchGate. Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos. [Link]

  • ResearchGate. (2018). Synthesis of Benzodioxepinone Analogues via a Novel Synthetic Route with Qualitative Olfactory Evaluation. [Link]

  • Ataman Kimya. METHYL BENZOATE. [Link]

  • MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. [Link]

  • Wikipedia. Methyl benzoate. [Link]

  • FooDB. Showing Compound Methyl benzoate (FDB012198). [Link]

  • Diva-Portal.org. (2022). Analytical Methods for High Molecular Weight UV Stabilizers. [Link]

  • ACS Publications. (1964). Gas Chromatographic Analysis of Aromatic Hydrocarbons at Atmospheric Concentrations Using Flame Ionization Detection. [Link]

  • PubMed. (1988). Determination of p-hydroxybenzoic acid esters in cosmetics by liquid chromatography with ultraviolet and fluorescence detection. [Link]

  • Agilent. Aromatic Hydrocarbon Analysis. [Link]

  • American Journal of Enology and Viticulture. (1969). Gas Chromatographic Determination of Ethyl Esters of Fatty Acids in Brandy or Wine Distillates. [Link]

  • PMC. (2023). GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2015). Identification, synthesis and characterization of impurities of Diazepam API. [Link]

  • SciELO. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. [Link]

  • Varian, Inc. HPLC Detector Options for the Determination of Polynuclear Aromatic Hydrocarbons. [Link]

  • ResearchGate. (1998). Benzodiazepine Analogues. Part 22. Conformational Analysis of Benzodioxepine and Benzoxathiepine Derivatives. [Link]

  • Journal of Pharmaceutical Research. (2020). Synthesis of Impurities in the Manufacture of Oxcarbazepine and Carbamazepine. [Link]

  • PubMed. (2007). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. [Link]

Sources

Comparative

FT-IR absorption peaks for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

FT-IR Spectral Profiling of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate: A Comparative Analytical Guide Executive Summary & Chemical Context Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

FT-IR Spectral Profiling of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate: A Comparative Analytical Guide

Executive Summary & Chemical Context

Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate is a highly specialized biphenyl-like intermediate frequently utilized in the synthesis of selective PDE4 inhibitors and advanced functional materials[1]. Verifying the structural integrity of this molecule during drug development requires precise analytical techniques. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive method to confirm the presence of its two defining structural motifs: the aromatic methyl ester and the 1,5-benzodioxepine cyclic ether.

This guide objectively compares the FT-IR spectral performance of this complex intermediate against its simpler structural analogs—methyl benzoate and 3,4-dihydro-2H-1,5-benzodioxepine—providing researchers with a self-validating framework for accurate spectral interpretation.

Comparative Spectral Performance: Target vs. Analogs

To accurately identify methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, we must isolate how its extended conjugation and fused ring system alter its vibrational modes compared to baseline alternatives.

Aromatic esters strictly follow the spectroscopic "Rule of Three," characterized by three intense peaks representing the C=O, C-C-O, and O-C-C stretches[2]. However, the fusion of the electron-donating benzodioxepine ring to the benzoate system induces distinct bathochromic (lower wavenumber) shifts.

Table 1: Quantitative FT-IR Absorption Peak Comparison

Vibrational ModeTarget Molecule (cm⁻¹)Methyl Benzoate[3] (cm⁻¹)Benzodioxepine Core (cm⁻¹)Mechanistic Causality for Spectral Shift
C=O Stretch ~1716~1725N/AThe electron-donating ether oxygens push electron density through the biphenyl system, lowering the carbonyl bond order and shifting the peak to a lower frequency.
Ester C-O-C ~1278, 1112~1280, 1110N/AMinimal shift; these asymmetric and symmetric stretches remain highly localized within the ester resonance structure.
Ether C-O-C ~1245, 1048N/A~1250, 1050The aryl-alkyl ether stretches are slightly constrained by the steric geometry of the 7-membered dioxepine ring.
Aromatic C=C ~1602, 1585, 1495~1600, 1580~1595, 1490The target molecule exhibits overlapping, broadened modes due to the presence of two distinct, conjugated aromatic systems.
Aliphatic C-H ~2945, 2875~2950~2940, 2870The target displays combined signals from the ester's methyl group and the dioxepine's 3-carbon aliphatic bridge.

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure high-fidelity data acquisition, we utilize Attenuated Total Reflectance (ATR) FT-IR rather than traditional KBr pelleting.

Causality for ATR Selection: The 7-membered benzodioxepine ring is susceptible to conformational changes under high mechanical pressure (such as KBr pressing), which can artificially shift the C-O-C ether stretching frequencies. ATR preserves the native crystalline or amorphous state of the intermediate, ensuring the spectral data reflects the true molecular geometry.

Step-by-Step Workflow
  • Crystal Preparation & Background Subtraction:

    • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol. Acquire a background scan (32 scans, 4 cm⁻¹ resolution).

    • Causality: Atmospheric water vapor exhibits sharp rotational-vibrational bands in the 1600–1700 cm⁻¹ region, which directly overlap with the critical ester C=O stretch (~1716 cm⁻¹). A fresh background scan mathematically subtracts this interference, preventing false peak broadening.

  • Sample Application:

    • Action: Place 2–5 mg of neat methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate powder onto the crystal. Apply uniform pressure using the ATR anvil.

    • Causality: Diamond provides a wide spectral window and withstands the high point-pressure required to ensure intimate contact between the solid sample and the evanescent wave, maximizing the signal-to-noise ratio (SNR).

  • Spectral Acquisition:

    • Action: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: A 4 cm⁻¹ resolution provides the optimal balance between SNR and the ability to resolve the closely spaced asymmetric and symmetric C-O-C stretching vibrations of the ester and ether groups without artificial peak smoothing.

  • The Validation Gate (Self-Validating Mechanism):

    • Action: Before interpreting the target peaks, the operator MUST evaluate the 2500–2000 cm⁻¹ region.

    • Causality: This region is the "infrared silent zone" for this specific molecule, as it lacks alkynes, nitriles, or cumulative double bonds.

    • Validation Logic: If the baseline in this region is flat (absorbance < 0.01), the atmospheric subtraction was successful, and crystal contact is optimal. If severe sloping occurs, it indicates Mie scattering from improper particle size or poor crystal contact. The acquisition must be rejected and repeated.

Workflow Visualization

FTIR_Workflow Prep 1. Sample Preparation (Neat Solid on Crystal) Bkg 2. Background Acquisition (Atmospheric Subtraction) Prep->Bkg Ensure clean baseline ATR 3. ATR-FTIR Scanning (4000-400 cm⁻¹, 4 cm⁻¹ res) Bkg->ATR Apply uniform pressure Valid 4. Self-Validation Gate (Check 2500-2000 cm⁻¹) ATR->Valid Generate interferogram Peak 5. Spectral Interpretation (Conjugation Analysis) Valid->Peak Pass: Flat baseline

Self-validating ATR-FTIR analytical workflow for verifying benzodioxepinyl benzoate derivatives.

Conclusion

When comparing methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate to standard aromatic esters, the primary diagnostic indicator is the bathochromic shift of the C=O stretch to ~1716 cm⁻¹, driven by the electron-donating nature of the fused benzodioxepine ring. By strictly adhering to the self-validating ATR-FTIR protocol outlined above, researchers can confidently eliminate atmospheric and mechanical artifacts, ensuring accurate structural verification of this critical pharmaceutical intermediate.

References

  • [1] Enhanced bioaccessibility of selective PDE4 inhibitor N-(3,4-dihydro-2h-1,5-benzodioxepin-7-yl) pyridine-4-carboxamide using polyamidoamine dendrimer. ResearchGate.[Link]

  • [2] The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Spectroscopy Online.[Link]

  • [3] Vibrational spectra and fundamental structural assignments from HF and DFT calculations of methyl benzoate. PubMed.[Link]

Sources

Validation

Comprehensive Comparison Guide: Structural Elucidation of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Executive Summary For researchers and drug development professionals working with complex biphenyl-like scaffolds, determining the exact three-dimensional conformation of a molecule is a critical step in understanding it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals working with complex biphenyl-like scaffolds, determining the exact three-dimensional conformation of a molecule is a critical step in understanding its pharmacological profile. Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate (CAS 952182-99-9) presents a unique crystallographic challenge. The molecule features a rigid benzoate ester coupled to a highly flexible 7-membered 1,5-benzodioxepin ring [4].

This guide provides an objective, data-driven comparison of Single Crystal X-ray Diffraction (SCXRD) against alternative techniques—Powder X-ray Diffraction (PXRD) and Solid-State NMR (ssNMR) —for the structural elucidation of this compound. By examining the causality behind experimental choices, this guide establishes a self-validating framework for rigorous crystallographic analysis.

The Molecular Challenge: Why Technique Selection Matters

The 1,5-benzodioxepin moiety is notorious in structural chemistry for its conformational plasticity. The 7-membered ring can adopt multiple low-energy puckered states (chair, boat, or twist-boat). Furthermore, the torsion angle between the benzodioxepin system and the benzoate ring dictates the molecule's overall electronic conjugation and solid-state packing.

While SCXRD is universally recognized as the gold standard for determining absolute atomic coordinates with sub-angstrom precision [1], the technique is strictly bottlenecked by the need for high-quality, defect-free crystals larger than 50 µm. When such crystals cannot be grown, researchers must pivot to PXRD coupled with Crystal Structure Prediction (CSP) [2] or ssNMR crystallography [3].

Objective Comparison: SCXRD vs. PXRD vs. ssNMR

To objectively evaluate these techniques, we must compare their data outputs, sample requirements, and inherent limitations when applied to flexible organic molecules like CAS 952182-99-9.

Table 1: Quantitative Comparison of Structural Elucidation Techniques
Analytical FeatureSingle Crystal XRD (SCXRD)Powder XRD (PXRD) + CSPSolid-State NMR (ssNMR)
Primary Data Output Absolute 3D atomic coordinates & thermal ellipsoidsBulk phase purity, 1D diffraction patternLocal chemical environment, molecular dynamics
Sample Requirement >50 µm high-quality single crystal~10–50 mg microcrystalline powder~10–30 mg powder (packed in MAS rotor)
Resolution / Precision Sub-angstrom (< 0.8 Å)Low (Requires computational modeling)High spectral resolution, low spatial resolution
Puckering Analysis Excellent: Direct measurement of torsion anglesModerate: Relies heavily on DFT energy landscapesModerate: Infers conformation via chemical shifts
Best Suited For De novo structural elucidation & stereochemistryPolymorph screening & bulk representationAmorphous phases & dynamic disorder validation

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that no single technique should exist in a vacuum. A robust structural elucidation workflow requires orthogonal validation. Below are the step-by-step methodologies designed to create a self-validating analytical system.

Protocol A: SCXRD Data Collection & Refinement (The Gold Standard)
  • Crystal Growth: Dissolve 10 mg of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate in 1 mL of ethyl acetate. Layer gently with 2 mL of hexane and allow slow diffusion at 4 °C.

    • Causality: Slow diffusion at low temperatures prevents the kinetic trapping of metastable conformers of the flexible 7-membered ring, promoting the growth of a thermodynamically stable, well-ordered lattice.

  • Crystal Selection & Mounting: Select a crystal (>50 µm) under polarized light microscopy to ensure uniform extinction (indicating no twinning). Mount on a MiTeGen loop using paratone oil and flash-cool to 100 K in a nitrogen stream.

    • Causality: Cooling to 100 K suppresses atomic thermal vibrations. This drastically reduces the volume of the thermal ellipsoids, allowing for the precise resolution of the ester and ether oxygen atoms.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo Kα source ( λ=0.71073 Å) and a CMOS detector. Collect ω -scans to achieve >99.5% completeness up to 2θ=55∘ .

  • Refinement: Integrate the data and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

Protocol B: PXRD Polymorph Screening (The Bulk Alternative)
  • Sample Preparation: Lightly grind the bulk synthesized powder using an agate mortar.

    • Causality: Vigorous mechanical milling must be avoided, as the localized heat and stress can induce mechanochemical phase transitions or amorphization of the benzodioxepin derivative.

  • Data Collection: Load the powder into a zero-background silicon holder. Scan from 2θ=2∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) with a step size of 0.01°.

  • Orthogonal Validation: Overlay the experimental PXRD pattern with the simulated powder pattern derived from the SCXRD .cif file.

    • Causality: This is a critical self-validating step. A matching pattern confirms that the single crystal selected in Protocol A is a true representation of the entire synthesized bulk batch, ruling out the possibility of a minor polymorph being mistakenly identified as the primary product.

Protocol C: ssNMR Validation (The Dynamic Alternative)
  • Preparation: Pack the microcrystalline powder tightly into a 3.2 mm ZrO 2​ magic-angle spinning (MAS) rotor.

  • Data Collection: Acquire 13 C CPMAS (Cross-Polarization MAS) spectra at a spinning rate of 15 kHz.

  • Analysis: Analyze the multiplicity of the carbonyl and ether carbon resonances and compare them against GIPAW (Gauge-Including Projector Augmented Wave) DFT predicted values.

    • Causality: If the asymmetric unit of the crystal contains more than one crystallographically independent molecule ( Z′>1 ), peak splitting will occur in the ssNMR spectrum. This provides an independent, orthogonal check against the space group assignment made during SCXRD refinement [3].

Decision-Making Workflow

To streamline the analytical process, the following logic tree dictates the deployment of SCXRD versus alternative techniques based on sample viability.

G Start Synthesize Compound (CAS 952182-99-9) Cryst Attempt Crystallization (Solvent Evaporation/Cooling) Start->Cryst Check Are crystals >50 µm and well-ordered? Cryst->Check SCXRD SCXRD Analysis (Gold Standard 3D Structure) Check->SCXRD Yes PXRD PXRD + CSP (Powder Diffraction & Prediction) Check->PXRD No NMR Solid-State NMR (Local Environment/Dynamics) Check->NMR No Final Final Structural Elucidation (Atomic Coordinates & Packing) SCXRD->Final Refine Rietveld Refinement & GIPAW Calculations PXRD->Refine NMR->Refine Refine->Final

Workflow for the structural elucidation of CAS 952182-99-9 comparing SCXRD, PXRD, and ssNMR.

Conclusion

For the structural elucidation of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate, SCXRD remains the unrivaled primary technique due to its ability to definitively map the puckering of the 7-membered benzodioxepin ring. However, a scientifically rigorous approach dictates that SCXRD should never stand alone. By integrating PXRD for bulk phase validation and ssNMR for dynamic and local environment verification, researchers can establish a highly trustworthy, self-validating crystallographic profile.

References

  • Single-Crystal XRD vs. Powder XRD: Selecting the Appropriate Technique Creative Biostructure[Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination Molecular Pharmaceutics (ACS Publications)[Link]

  • Single-crystal X-ray diffraction and NMR crystallography of a 1:1 cocrystal of dithianon and pyrimethanil National Institutes of Health (NIH / PMC)[Link]

Comparative

elemental analysis expected values for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

An Application Scientist's Guide to the Elemental Analysis of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Introduction: Beyond the Formula In the field of drug discovery and synthetic chemistry, the synthesi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Elemental Analysis of Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate

Introduction: Beyond the Formula

In the field of drug discovery and synthetic chemistry, the synthesis of a novel compound is merely the first step. Rigorous characterization is paramount to confirm its identity and purity, and among the foundational techniques for this purpose is elemental analysis. This guide provides a detailed examination of the expected elemental analysis values for methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate . As a Senior Application Scientist, my objective is not just to present the theoretical data but to contextualize it within the practical realities of the laboratory, explaining the causality behind experimental choices and the standards for data acceptability.

This document will serve as a practical comparison guide for researchers, detailing the theoretical composition, acceptable experimental deviations, and a robust protocol for obtaining reliable data.

Theoretical Composition of the Target Compound

The first step in any elemental analysis is to determine the theoretical composition from the molecular formula. This provides the benchmark against which all experimental results will be measured.

Compound: Methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate Molecular Formula: C₁₇H₁₆O₄ Molecular Weight: 284.31 g/mol

The calculation of the expected mass percentage of each element is derived directly from the molecular formula and the atomic weights of the constituent elements (C: 12.011 u, H: 1.008 u, O: 15.999 u).

ElementSymbolAtomic CountTotal Mass (u)Mass Percentage (%)
CarbonC17204.18771.82%
HydrogenH1616.1285.67%
OxygenO463.99622.51%
Total 284.311 100.00%

Comparison Guide: Theoretical vs. Expected Experimental Values

While the theoretical values are absolute, experimental results are subject to minor, quantifiable deviations. In the scientific community, particularly for publication in peer-reviewed journals, an agreement between calculated and found values for carbon, hydrogen, and nitrogen to within ±0.4% is the widely accepted standard for demonstrating analytical purity.[1][2] Deviations outside this range may suggest the presence of impurities, such as residual solvents, water, or byproducts from the synthesis.[3]

The following table provides the calculated theoretical values and the acceptable range for experimental findings.

ElementCalculated (Calcd.) %Expected Found Range (±0.4%)
Carbon (C)71.82%71.42% – 72.22%
Hydrogen (H)5.67%5.27% – 6.07%

Note: Oxygen is typically determined by difference in CHN analysis, and its value is contingent on the accuracy of the C and H measurements. For compounds containing only C, H, and O, the percent oxygen is calculated as 100% - (%C + %H). Volatile samples can sometimes lead to inaccurate oxygen-by-difference results.[4]

Experimental Protocol: Combustion-Based Elemental Analysis

The following protocol outlines the standardized method for determining the C and H content using an automated elemental analyzer. This method's trustworthiness is established through rigorous calibration and the use of certified standards. The principle relies on the complete combustion of the organic sample, followed by the quantitative detection of the resulting combustion gases.

Instrumentation: A calibrated CHN/O elemental analyzer.

Core Principle: A precisely weighed sample undergoes complete combustion in a pure oxygen environment at high temperatures (typically 900-1000°C). This process converts all carbon into carbon dioxide (CO₂) and all hydrogen into water (H₂O). These gases are then separated and quantified by a thermal conductivity detector (TCD).

Step-by-Step Methodology
  • Sample Preparation (The Foundation of Accuracy):

    • Drying: Dry the purified sample of methyl 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoate under a high vacuum for at least 12 hours to remove any residual solvent or adsorbed water. This step is critical as even trace amounts of water can artificially inflate the hydrogen percentage.

    • Homogenization: Gently grind the crystalline sample into a fine, homogenous powder using an agate mortar and pestle. This ensures that the small portion taken for analysis is representative of the entire batch.

    • Weighing: Using a microbalance, accurately weigh 1-3 mg of the dried sample into a tin or silver capsule. The exact mass must be recorded, as it is the denominator for all subsequent calculations.

  • Instrument Calibration (Ensuring Trustworthiness):

    • Standard Selection: Use a certified organic standard with a known, stable composition (e.g., Acetanilide). The standard should be run multiple times to establish a calibration curve and confirm the instrument's accuracy and precision.

    • Blank Run: Analyze an empty sample capsule to determine the system's baseline and correct for any atmospheric or system-derived C, H, or N.

  • Sample Analysis:

    • The weighed sample capsule is introduced into the combustion furnace of the analyzer.

    • The sample is combusted in a pulse of pure oxygen.

    • The resulting gases (CO₂, H₂O, and O₂ carrier gas) flow through a reduction chamber to remove excess oxygen and convert nitrogen oxides to N₂ (not relevant for this C, H, O compound).

    • The gases are passed through separation columns or specific traps before reaching the thermal conductivity detector for quantification.

  • Data Validation and Interpretation:

    • The instrument's software calculates the mass percentages of C and H based on the detector's response and the initial sample weight.

    • Compare the experimental "Found" values to the "Calculated" theoretical values.

    • Purity Confirmation: If the found values for C and H are within the ±0.4% range of the calculated values, the sample is considered to be of high purity.

    • Troubleshooting: If deviations exceed 0.4%, consider potential issues such as incomplete drying (high H), incomplete combustion (low C), or the presence of an impurity. Re-purification and re-analysis may be necessary.

Workflow Visualization

The following diagram illustrates the logical workflow from compound synthesis to final purity validation via elemental analysis.

Elemental_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization & Analysis cluster_validation Data Validation synthesis Synthesize Compound purification Purify via Crystallization/Chromatography synthesis->purification nmr_lcms Initial Purity Check (NMR, LC-MS) purification->nmr_lcms sample_prep Sample Prep (Dry & Homogenize) nmr_lcms->sample_prep weighing Weigh Sample (1-3 mg) sample_prep->weighing ea_analysis Combustion Analysis (CHN Analyzer) weighing->ea_analysis data_comp Compare Data: Found vs. Calculated ea_analysis->data_comp decision Deviation ≤ 0.4% ? data_comp->decision pass Purity Confirmed decision->pass Yes fail Review & Re-analyze decision->fail No

Caption: Workflow from synthesis to purity confirmation using elemental analysis.

References

  • Chemistry LibreTexts. (2022, April 20). 3.2: Determining Empirical and Molecular Formulas. Retrieved from [Link]

  • Le, P. M., et al. (2022). An International Study Evaluating Elemental Analysis. ACS Central Science. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl benzodioxepinone. PubChem. Retrieved from [Link]

  • Professor Dave Explains. (2015, August 4). Elemental Analysis: Empirical and Molecular Formulas. YouTube. Retrieved from [Link]

  • Le, P. M., et al. (2022). An International Study Evaluating Elemental Analysis. National Center for Biotechnology Information. Retrieved from [Link]

  • Kandioller, W., et al. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. Retrieved from [Link]

  • ResearchGate. (2012, December 4). Is it possible to have a 10% elemental analysis deviation for an organic molecule?. Retrieved from [Link]

  • Web Pages. (n.d.). 3.2 Determination of Chemical Formulas C H N. Retrieved from [Link]

  • Tony St John. (2016, October 26). ALEKS - Finding a Molecular Formula from Molar Mass and Elemental Analysis. YouTube. Retrieved from [Link]

  • MDPI. (2024, September 13). CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques with Application to Hydrocarbon-Rich Biofuels. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.